N-Desmethyl zopiclone-d8
Description
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Properties
Molecular Formula |
C16H15ClN6O3 |
|---|---|
Molecular Weight |
382.83 g/mol |
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-Desmethyl Zopiclone-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical properties, analytical applications, and pharmacological context of N-Desmethyl zopiclone-d8. It is intended to serve as a technical resource for professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.
Core Concepts and Chemical Identity
This compound is the deuterium-labeled form of N-desmethyl zopiclone, a primary metabolite of the hypnotic agent zopiclone. Due to its stable isotope label, it serves as an ideal internal standard (IS) in quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate measurement of zopiclone and its metabolites in complex biological matrices by correcting for variability in sample preparation and instrument response.
The parent compound, zopiclone, is a non-benzodiazepine hypnotic of the cyclopyrrolone class. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative and hypnotic effects. Understanding the properties of its metabolites and utilizing labeled internal standards like this compound is critical for accurate pharmacokinetic and toxicological assessments.
Chemical and Physical Properties
The fundamental properties of this compound hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Chemical Name | This compound Hydrochloride | [1][2] |
| Synonym | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5yl Ester Hydrochloride | [1] |
| CAS Number | 1189719-74-1 | [1][2] |
| Molecular Formula | C₁₆H₈D₈Cl₂N₆O₃ | [2] |
| Molecular Weight | 419.29 g/mol | [2] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |
Pharmacological Context: Zopiclone Metabolism
Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation pathways.[3] The two principal metabolites are N-desmethyl zopiclone (NDZ) and zopiclone N-oxide (ZNO).[3] N-desmethyl zopiclone is generally considered to be pharmacologically inactive, though some sources suggest it may possess anxiolytic properties.[3] The formation of these metabolites is a key aspect of zopiclone's pharmacokinetic profile.
Analytical Application: Bioanalytical Method Protocol
This compound is primarily used as an internal standard for the quantification of zopiclone and its metabolites in biological fluids, such as plasma or urine. Below is a representative experimental protocol for the simultaneous analysis of zopiclone, N-desmethyl zopiclone, and zopiclone N-oxide in plasma using solid-phase extraction (SPE) followed by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure uses a reversed-phase sorbent to extract the analytes from the plasma matrix.
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of an internal standard working solution (containing this compound in methanol). Vortex for 10 seconds. Add 200 µL of 2% formic acid and vortex again.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 1cc, 30mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 Water:Methanol with 5mM ammonium acetate) for LC-MS/MS analysis.
LC-MS/MS Quantification
The reconstituted sample is analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.05% Acetic Acid in Methanol |
| Flow Rate | 0.6 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 2.5 min, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Zopiclone | 389.1 | 245.0 | Quantifier |
| Zopiclone | 389.1 | 217.0 | Qualifier |
| N-Desmethyl zopiclone | 375.0 | 245.0 | Quantifier [1] |
| N-Desmethyl zopiclone | 375.0 | 217.2 | Qualifier [1] |
| Zopiclone N-oxide | 405.2 | 245.2 | Quantifier[1] |
| Zopiclone N-oxide | 405.2 | 143.2 | Qualifier[1] |
| This compound (IS) | 383.1 | 253.0 | Illustrative transition; must be optimized empirically |
Note: The MRM transition for the deuterated internal standard must be determined empirically but will be shifted by +8 Da from the unlabeled analyte.
Mechanism of Action of Parent Compound: Zopiclone
Zopiclone, the parent drug, exerts its hypnotic effects by modulating the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator at the benzodiazepine binding site located at the interface of the α and γ subunits of the receptor.[4][5] This binding increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride (Cl⁻) channel.[6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing widespread central nervous system depression, which manifests as sedation and sleep induction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 6. ijpsr.com [ijpsr.com]
Technical Guide: Synthesis and Labeling of N-Desmethyl Zopiclone-d8
For Research Use Only. The synthesis of drug analogs and isotopically labeled compounds should only be performed by qualified professionals in a controlled laboratory setting in accordance with all applicable laws and regulations.
Introduction
N-Desmethyl zopiclone, also known as norzopiclone, is the primary inactive metabolite of the hypnotic agent zopiclone. The stable isotope-labeled analog, N-Desmethyl zopiclone-d8, is a critical tool in pharmaceutical research, particularly in pharmacokinetic and bioanalytical studies. Its use as an internal standard allows for precise and accurate quantification of N-desmethyl zopiclone in biological matrices via mass spectrometry. The "-d8" designation signifies the replacement of all eight hydrogen atoms on the piperazine ring with deuterium, providing a distinct mass shift for analytical differentiation from the unlabeled metabolite.
This guide details a plausible and referenced synthetic pathway for this compound, compiled from patent literature and analogous chemical syntheses. The strategy involves a convergent synthesis, beginning with the preparation of a key heterocyclic intermediate, which is subsequently coupled with the commercially available deuterated precursor, piperazine-d8.
Overall Synthetic Strategy
The synthesis of this compound is proposed as a two-stage process.
-
Stage 1: Synthesis of the Core Intermediate. Preparation of the key precursor, 6-(5-chloropyridin-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. This intermediate contains the core bicyclic structure of zopiclone, activated for coupling.
-
Stage 2: Coupling with Deuterated Piperazine. Reaction of the activated core intermediate with piperazine-d8 to form the final this compound product.
This approach is favored over N-demethylation of a deuterated zopiclone precursor as it allows for the direct incorporation of the fully deuterated piperazine-d8 ring, ensuring high isotopic enrichment.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from published syntheses for zopiclone and its precursors. Quantities and conditions may require optimization.
Stage 1: Synthesis of 6-(5-chloropyridin-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (Activated Core)
This multi-step process creates the central heterocyclic structure ready for coupling.
Step 1.1: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine
-
A mixture of pyrazine-2,3-dicarboxylic acid and 2-amino-5-chloropyridine is refluxed in a suitable solvent like acetonitrile to form 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid.
-
The intermediate is then cyclized by treatment with refluxing thionyl chloride (SOCl₂).
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, and the crude product is isolated.
Step 1.2: Synthesis of 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-pyrrolo-[3,4-b] pyrazine ("Zopiclone Alcohol")
-
The product from Step 1.1 is suspended in a dioxane-water mixture.
-
Potassium borohydride (KBH₄) is added portion-wise while maintaining the temperature.
-
The partial reduction yields the "zopiclone alcohol" intermediate[1][2]. The product is isolated by filtration and purified.
Step 1.3: Activation of the "Zopiclone Alcohol"
-
The "zopiclone alcohol" (158 g) is suspended in anhydrous pyridine (1,580 mL).
-
The mixture is cooled to approximately 5°C. Phenyl chloroformate (141 g) is added with stirring while maintaining the temperature.
-
Upon completion of the addition, the reaction mixture is heated to about 60°C for one hour.
-
After cooling to 20°C, water (4,750 mL) is added to crystallize the product.
-
The product is filtered, washed sequentially with water, acetonitrile, and diisopropyl ether, and then dried to yield 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]-pyrazine.
Stage 2: Synthesis of this compound
Step 2.1: Coupling of Activated Core with Piperazine-d8
-
The activated core intermediate (76.4 g) from Step 1.3 is suspended in acetonitrile (760 mL).
-
Anhydrous piperazine-d8 (86 g) is added to the suspension.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
This reaction directly forms this compound[3].
Step 2.2: Purification
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure this compound.
Data Presentation
Quantitative data for the synthesis of the deuterated analog is not widely published. The following tables provide expected physicochemical properties and representative yields based on analogous non-deuterated syntheses.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate-d8 | [4][5] |
| Molecular Formula | C₁₆H₇D₈ClN₆O₃ | |
| Molecular Weight | 382.83 g/mol | |
| CAS Number | 1189805-43-3 | |
| Appearance | Solid (Expected) | |
| Isotopic Purity | ≥98 atom % D (based on starting material) |
Table 2: Representative Reaction Data (Non-Deuterated Analogs)
| Reaction Step | Starting Materials | Product | Expected Yield | Reference |
| Zopiclone Synthesis | "Zopiclone Alcohol" + 1-Chlorocarbonyl-4-methylpiperazine | Zopiclone | ~90-92% | |
| N-Desmethylzopiclone Synthesis | Activated Core + Piperazine | N-Desmethylzopiclone | High (Specific % not cited) | [3] |
Visualization of Synthetic Pathway
The following diagram illustrates the chemical transformations described in the experimental protocols.
References
- 1. 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydro pyrrolo-[3,4-b]-pyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-pyrrolo-[3,4-b] pyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of N-Desmethyl Zopiclone-d8 in Modern Analytical Research: A Technical Guide
For Immediate Release
Introduction
In the landscape of pharmaceutical research and development, particularly in the realms of pharmacokinetics and bioanalytical chemistry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules and their metabolites. N-Desmethyl zopiclone-d8, a deuterated analog of the primary active metabolite of the hypnotic agent zopiclone, serves as a critical tool for researchers. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
N-Desmethyl zopiclone, also known as norzopiclone, is an active metabolite of zopiclone, exhibiting anxiolytic properties.[1] The "-d8" designation indicates that eight hydrogen atoms in the N-Desmethyl zopiclone molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling renders the molecule chemically identical to the endogenous metabolite but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer. This characteristic is fundamental to its function as an ideal internal standard.[2]
Core Application: Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in analytical methods, predominantly LC-MS/MS, for the precise quantification of zopiclone and its metabolites (N-Desmethyl zopiclone and zopiclone N-oxide) in biological matrices such as plasma, urine, and whole blood.[2]
The use of a deuterated internal standard like this compound is crucial for mitigating variability inherent in the analytical process. These variabilities can arise from sample preparation inconsistencies (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3] By adding a known quantity of this compound to both calibration standards and unknown samples prior to processing, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach corrects for potential variations, thereby significantly enhancing the accuracy, precision, and robustness of the analytical method.
Quantitative Data Summary
The following tables summarize key validation parameters from various studies employing deuterated internal standards for the analysis of zopiclone and its metabolites. While specific data for this compound is consolidated with analogous deuterated standards (e.g., Zopiclone-d4, S-Zopiclone-d8), the principles and expected performance are directly comparable.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte(s) | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Zopiclone, N-Desmethyl zopiclone, Zopiclone N-oxide | Metaxalone | Human Plasma | 0.5-150 (Zopiclone, N-Desmethyl zopiclone), 1-150 (Zopiclone N-oxide) | 0.5 (Zopiclone, N-Desmethyl zopiclone), 1 (Zopiclone N-oxide) | [4] |
| Eszopiclone | Paroxetine | Human Plasma | 0.10-120 | 0.1 | [5] |
| Zopiclone | Zopiclone-d4 | Urine | 50-1,000 | Not Specified | [6] |
| S-Zopiclone, R-Zopiclone | S-Zopiclone-d8 | Human Plasma | Not Specified | 0.500 | [7] |
| Zopiclone | Not Specified (Deuterated Analogs) | Serum | 1-1,000 | 1 (most analytes), 5 (lorazepam, nordiazepam, oxazepam, temazepam) | [8] |
Table 2: Recovery and Precision Data
| Analyte(s) | Internal Standard | Matrix | Mean Recovery (%) | Intra- & Inter-day Precision (%RSD) | Reference |
| Zopiclone enantiomers, N-Desmethyl zopiclone enantiomers, Zopiclone N-oxide enantiomers | Moclobemide | Rat Plasma | 61.6-75.7 | <15 | [9][10] |
| Zopiclone, N-Desmethyl zopiclone, Zopiclone N-oxide | Metaxalone | Human Plasma | ≥90 | 3.0-14.7 | [4] |
| 21 Benzodiazepines, Zolpidem, Zopiclone | Deuterated Analogs | Serum/Plasma | 62-89 | Within ±15 | [8] |
Experimental Protocols
A generalized experimental protocol for the quantification of zopiclone and its metabolites in a biological matrix using this compound as an internal standard is detailed below. This protocol is a synthesis of methodologies reported in the scientific literature.[4][6][11]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of zopiclone, N-Desmethyl zopiclone, zopiclone N-oxide, and this compound (as the internal standard) at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions to create working solutions for calibration curve standards and quality control (QC) samples. A separate working solution for the internal standard is also prepared at a concentration appropriate for spiking into samples.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Spiking: To 200 µL of plasma/serum/urine sample, add a precise volume of the this compound internal standard working solution.
-
Pre-treatment (for urine): For urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase) may be necessary to cleave conjugated metabolites. This is typically followed by pH adjustment.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak acidic solution (e.g., 0.02 N HCl) followed by a low-percentage organic solvent wash (e.g., 20% methanol) to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge using a small volume of an ammoniated organic solvent mixture (e.g., 60:40 acetonitrile:methanol with 5% ammonia solution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters CORTECS UPLC C18+).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the precursor-to-product ion transitions for each analyte and the internal standard. The specific m/z transitions for N-Desmethyl zopiclone and this compound would be monitored.
-
Signaling Pathways and Workflows
Zopiclone Metabolism
Zopiclone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2E1.[1] The main metabolic pathways are N-demethylation and N-oxidation.[12] N-demethylation results in the formation of N-Desmethyl zopiclone (norzopiclone), which is an active metabolite. N-oxidation leads to the formation of zopiclone N-oxide, which is considered inactive.[1] A significant portion of the administered dose is also decarboxylated.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of biological samples using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the quantification of zopiclone and its metabolites in complex biological matrices. The detailed methodologies and established validation parameters underscore the robustness and reliability that this deuterated standard brings to pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The continued application of such stable isotope-labeled standards will undoubtedly remain a cornerstone of high-quality bioanalytical research.
References
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. e-lactancia.org [e-lactancia.org]
Technical Guide: Certificate of Analysis for N-Desmethyl zopiclone-d8
Abstract: This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for the stable isotope-labeled internal standard, N-Desmethyl zopiclone-d8. This compound is the deuterium-labeled analog of N-Desmethyl zopiclone (Norzopiclone), an inactive metabolite of the hypnotic agent Zopiclone.[1][2] Due to its structural similarity and mass difference, it is an ideal internal standard for improving the accuracy and precision of quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in pharmacokinetic and metabolic studies.[3] This document outlines the key identification parameters, analytical data, and the experimental protocols used for verification.
Compound Identification and Specifications
The primary section of a Certificate of Analysis rigorously defines the compound's identity and key physicochemical properties. This compound is typically supplied as a hydrochloride salt in a neat or solid format.[4]
Table 1: Compound Identification
| Parameter | Data | Source(s) |
|---|---|---|
| Analyte Name | This compound Hydrochloride | [4][5] |
| Synonyms | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl Ester Hydrochloride | [3][4] |
| CAS Number | 1189719-74-1 | [4][5][6] |
| Free Amine CAS | 1189805-43-3 | [2][4] |
| Molecular Formula | C₁₆H₈D₈Cl₂N₆O₃ | [4][5][6] |
| Molecular Weight | 419.29 g/mol |[4][5][6] |
Table 2: Typical Physicochemical Specifications
| Parameter | Specification | Method |
|---|---|---|
| Product Format | Neat Solid | Visual Inspection |
| Purity (HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Deuterium Incorporation | ≥99% | Mass Spectrometry (MS) |
| Storage Condition | -20°C, Dessicated | Manufacturer Recommendation |
Metabolic Pathway of Parent Compound: Zopiclone
N-Desmethyl zopiclone is a primary metabolite of Zopiclone. Understanding this pathway is critical for studies involving this standard. Zopiclone is extensively metabolized in the liver, primarily through N-demethylation and N-oxidation, processes mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[7][8]
Experimental Protocols
Detailed methodologies are employed to verify the quality and purity of this compound. The following represents a typical workflow and analytical method.
Analytical Workflow for Quality Control
The process ensures that each batch of the standard meets the required specifications before release.
Protocol: Purity Determination by HPLC-MS/MS
This method is a standard approach for the simultaneous quantification of zopiclone and its metabolites, adapted here for the purity analysis of the deuterated standard.[9][10]
Objective: To determine the chemical purity of this compound and confirm its identity using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
1. Sample Preparation:
-
A stock solution is prepared by accurately weighing and dissolving the this compound standard in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.
-
Working solutions are prepared by serial dilution from the stock solution.
2. Chromatographic Conditions (Example):
-
Instrument: HPLC system with a triple quadrupole mass spectrometer.[9]
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent.[9]
-
Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Ammonium Acetate).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Total Run Time: Approximately 4.5 minutes.[9]
3. Mass Spectrometry Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Gas Temperatures & Pressures: Optimized for the specific instrument (e.g., Curtain gas, IonSpray voltage, Collision gas).
4. Data Analysis:
-
Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks detected in the chromatogram (Area % method).
-
Identity Confirmation: The retention time and the specific MRM transition (precursor → product ion) must match that of a previously characterized reference standard.
-
Isotopic Purity: The mass spectrum is analyzed to confirm the mass shift corresponding to the eight deuterium atoms and to ensure minimal presence of the non-labeled (d0) species.
Disclaimer: This document is an illustrative guide based on publicly available data for this compound. It is not a replacement for a batch-specific Certificate of Analysis provided by a supplier. Researchers should always refer to the documentation accompanying the specific lot of material they are using.
References
- 1. diva-portal.org [diva-portal.org]
- 2. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Zopiclone - Wikipedia [en.wikipedia.org]
- 8. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: The Imperative for Internal Standards in Quantitative Analysis
An In-depth Technical Guide on the Core Mechanism of N-Desmethyl zopiclone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in drug development and therapeutic drug monitoring, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity.[1] However, the complexity of biological matrices (e.g., plasma, urine) introduces significant potential for variability during sample preparation and analysis.[2] Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift can all compromise the integrity of quantitative results.[2][3]
To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.[4] An ideal IS is a compound with physicochemical properties closely resembling the analyte of interest.[5] By adding a known quantity of the IS to every sample, including calibrators and quality controls, it experiences the same procedural variations as the analyte. Consequently, the ratio of the analyte's signal to the IS's signal provides a normalized response, leading to highly reliable and reproducible quantification.[3]
Core Mechanism: Why this compound Excels as an Internal Standard
Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry.[5] this compound is the deuterium-labeled analog of N-Desmethyl zopiclone, a primary metabolite of the hypnotic agent zopiclone.[6][7] Its structure is identical to the analyte, except that eight hydrogen atoms have been replaced with their stable isotope, deuterium.[6] This subtle modification is the key to its efficacy.
The core mechanism relies on the following principles:
-
Co-elution and Similar Behavior : Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, this compound exhibits virtually identical chromatographic retention times, extraction recovery, and ionization efficiency to the unlabeled N-Desmethyl zopiclone.[3][4] This ensures that any physical loss or matrix-induced signal fluctuation experienced by the analyte is mirrored by the internal standard.
-
Mass Differentiation : Despite their chemical similarity, the d8-labeled internal standard has a higher mass (approximately 8 Daltons greater) than the analyte.[6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, preventing signal overlap while ensuring they are measured under identical conditions.[4]
-
Ratio-Based Quantification : The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the known concentration of this compound. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve. This ratiometric approach effectively cancels out variability, enhancing the accuracy and robustness of the assay.[2]
Experimental Workflow and Protocols
The successful implementation of this compound as an internal standard requires a validated bioanalytical method. The following sections outline a typical workflow and protocol derived from established methods for zopiclone and its metabolites.
Logical Workflow for Sample Analysis
The diagram below illustrates the standard workflow for quantifying an analyte (e.g., N-Desmethyl zopiclone) in a biological sample using its deuterated internal standard.
Caption: General bioanalytical workflow using an internal standard.
Detailed Experimental Protocol
This protocol provides a synthesized methodology for the simultaneous quantification of zopiclone and N-desmethyl zopiclone using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of zopiclone, N-desmethyl zopiclone, and this compound (IS) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions.
-
Prepare a working solution of the internal standard (e.g., at 250 ng/mL).[8]
2. Sample Preparation (Solid-Phase Extraction - SPE): [8][9]
-
To 200 µL of plasma/urine sample, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.0) and vortex. For urine samples, this step may include enzymatic hydrolysis to measure glucuronidated metabolites.[8]
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with 0.02 N HCl followed by 20% methanol).[8]
-
Elute the analytes and the IS with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column such as a C18 or Phenyl-Hexyl is commonly used (e.g., Ascentis Express Phenyl-Hexyl, 10 cm x 2.1 mm, 2.7 µm).[10]
-
Mobile Phase A: 13 mM ammonium acetate in water.[10]
-
Mobile Phase B: Acetonitrile or 13 mM ammonium acetate in methanol.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient: A typical gradient would start with a low percentage of organic phase (Mobile Phase B), ramping up to elute the compounds, followed by a re-equilibration step.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization in Positive Mode (ESI+).[11]
-
Detection: Multiple Reaction Monitoring (MRM).
-
The specific mass transitions (precursor ion → product ion) for each compound are monitored.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for a typical LC-MS/MS analysis of zopiclone and its metabolites.
Table 1: Example MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Zopiclone | 389.1 | 244.1 / 121.1 | Representative values. |
| N-Desmethyl zopiclone | 375.1 | 111.9 | From literature.[10] |
| This compound (IS) | 383.1 | 111.9 / 119.9 | Predicted based on d8 labeling. The product ion may or may not retain the deuterium atoms depending on the fragmentation pathway. |
Table 2: Summary of Method Validation Parameters
Quantitative data from various validated methods for zopiclone and its metabolites are summarized below to provide context for expected performance.
| Parameter | Zopiclone | N-Desmethyl zopiclone | Zopiclone-N-oxide | Reference |
| Linearity Range (ng/mL) | 0.5 - 150 | 0.5 - 150 | 1 - 150 | [9] |
| Intra-batch Precision (%CV) | 3.0 - 14.7 | 3.0 - 14.7 | 3.0 - 14.7 | [9] |
| Inter-batch Precision (%CV) | 3.0 - 14.7 | 3.0 - 14.7 | 3.0 - 14.7 | [9] |
| Accuracy (%) | 89.5 - 109.1 | 89.5 - 109.1 | 89.5 - 109.1 | [9] |
| Mean Recovery (%) | ≥ 90 | ≥ 90 | ≥ 90 | [9] |
Visualization of Core Principles
The following diagram illustrates the principle of how a deuterated internal standard corrects for variations during analysis.
Caption: Principle of ratiometric correction by an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the LC-MS/MS quantification of zopiclone and its primary metabolite, N-desmethyl zopiclone. Its mechanism is rooted in the fundamental principles of isotope dilution mass spectrometry. By mimicking the analyte's behavior throughout the analytical process—from extraction to detection—it provides a stable reference point. This allows for the robust correction of procedural and matrix-related variability.[3] The use of this compound ensures high accuracy, precision, and reliability, making it an indispensable tool in pharmacokinetic, toxicological, and clinical research where dependable data is critical.[6]
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aptochem.com [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. ijpsr.com [ijpsr.com]
An In-depth Technical Guide on the Physical and Chemical Stability of N-Desmethyl Zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of N-Desmethyl zopiclone-d8, a deuterated metabolite of the hypnotic agent zopiclone. Given the limited direct literature on the deuterated form, this guide synthesizes data from studies on N-Desmethyl zopiclone and zopiclone, while also considering the known effects of deuterium substitution on drug stability.
Introduction to this compound
N-Desmethyl zopiclone is the primary inactive metabolite of zopiclone, formed through N-demethylation. The deuterated version, this compound, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. Understanding its stability is critical for ensuring the accuracy and reliability of such research.
Zopiclone and its metabolites are known to be unstable under certain conditions, particularly in biological matrices.[1] Degradation can lead to the formation of impurities, which may compromise the integrity of analytical results. This guide outlines the known degradation pathways, provides recommendations for storage and handling, and details experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5-yl Ester Hydrochloride |
| CAS Number | 1189719-74-1 |
| Molecular Formula | C₁₆H₈D₈Cl₂N₆O₃ |
| Molecular Weight | 419.29 g/mol |
| Appearance | White to Off-White Solid |
Metabolic Pathway of Zopiclone
Zopiclone undergoes extensive metabolism in the liver, primarily through three pathways: N-demethylation, N-oxidation, and oxidative decarboxylation. N-demethylation results in the formation of N-Desmethyl zopiclone.
Metabolic pathways of zopiclone.
Chemical Stability and Degradation Pathways
The stability of zopiclone and its metabolites is significantly influenced by pH and temperature. The primary degradation pathway is hydrolysis, which leads to the formation of 2-amino-5-chloropyridine (ACP).[1] This degradation is more pronounced at elevated pH and temperatures.
Impact of Deuterium Labeling
Deuterium substitution is known to enhance the metabolic stability of drugs by strengthening the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to a reduced rate of metabolism and potentially altered pharmacokinetic profiles. While direct studies on the chemical stability of this compound are scarce, it is plausible that the deuteration may confer slightly increased resistance to certain degradation pathways compared to its non-deuterated counterpart. However, hydrolytic degradation, which is a key instability concern for this molecule, may not be significantly affected by deuterium substitution in the piperazine ring.
Quantitative Stability Data
The following table summarizes the stability of N-Desmethyl zopiclone in urine under various storage conditions. This data, while for the non-deuterated compound, provides a strong indication of the expected stability for the d8 variant.
| Storage Condition | Duration | Analyte | Stability |
| Room Temperature (20°C) | 1 day | N-Desmethyl zopiclone | Stable |
| Refrigerated (4°C) | 3 weeks | N-Desmethyl zopiclone | Stable |
| Frozen (-20°C) | 1 month | N-Desmethyl zopiclone | Stable |
Data adapted from stability studies on non-deuterated N-Desmethyl zopiclone.
For long-term storage of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term handling and shipping, ambient temperatures are generally acceptable.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and its degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Experimental Workflow for Forced Degradation:
Forced degradation experimental workflow.
Protocol Outline:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic: Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat if necessary.
-
Basic: Treat the sample solution with an appropriate concentration of base (e..g., 0.1 M NaOH) at room temperature.
-
Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the drug substance or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Stability-Indicating HPLC-MS/MS Method
A robust HPLC-MS/MS method should be developed and validated to separate this compound from its potential degradation products.
Typical Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | Mass Spectrometry (e.g., Triple Quadrupole) with Electrospray Ionization (ESI) in positive mode |
| Monitored Transitions | Specific parent-to-product ion transitions for this compound and its expected degradation products (e.g., ACP) |
Conclusion
This compound, while expected to have enhanced metabolic stability due to deuterium labeling, is likely susceptible to chemical degradation, particularly hydrolysis, under conditions similar to its non-deuterated analog. Proper storage at low temperatures (-20°C) and protection from light and moisture are crucial for maintaining its integrity. The use of a validated stability-indicating HPLC-MS/MS method is essential for accurate quantification and for monitoring its stability over time. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important analytical standard.
References
N-Desmethyl zopiclone-d8: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Desmethyl zopiclone-d8, a deuterated analog of a primary zopiclone metabolite. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its chemical properties, analytical applications, and metabolic context.
Core Compound Information
This compound is a stable isotope-labeled version of N-desmethyl zopiclone, a key metabolite of the hypnotic agent zopiclone. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Source |
| CAS Number (HCl Salt) | 1189719-74-1 | [1][2][3] |
| CAS Number (Free Amine) | 1189805-43-3 | [1] |
| Molecular Formula (HCl Salt) | C₁₆H₈D₈Cl₂N₆O₃ | [1][2] |
| Molecular Weight (HCl Salt) | 419.29 g/mol | [1][2] |
| Molecular Formula (Free Amine) | C₁₆H₇D₈ClN₆O₃ | [4] |
| Molecular Weight (Free Amine) | 382.83 g/mol | [4] |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of zopiclone and its metabolites in biological matrices such as plasma and urine.[5] Its use enhances the accuracy and reliability of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[5]
Analytical Method Performance
The following table summarizes typical performance characteristics of LC-MS/MS methods employing a deuterated internal standard for the analysis of zopiclone and its metabolites.
| Parameter | Zopiclone | N-Desmethyl zopiclone | Zopiclone-N-oxide | Source |
| Linear Range | 0.5-150 ng/mL | 0.5-150 ng/mL | 1-150 ng/mL | [6] |
| Mean Absolute Recovery | 74.6% - 75.7% (enantiomers) | 61.6% - 56.9% (enantiomers) | 72.5% - 70.7% (enantiomers) | [7] |
| Intra-batch Precision | 3.0% - 14.7% | 3.0% - 14.7% | 3.0% - 14.7% | [6] |
| Inter-batch Precision | 3.0% - 14.7% | 3.0% - 14.7% | 3.0% - 14.7% | [6] |
| Intra-batch Accuracy | 89.5% - 109.1% | 89.5% - 109.1% | 89.5% - 109.1% | [6] |
| Inter-batch Accuracy | 89.5% - 109.1% | 89.5% - 109.1% | 89.5% - 109.1% | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline a typical experimental protocol for the quantification of zopiclone and its metabolites using a deuterated internal standard like this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a solid-phase extraction cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of Milli-Q water.
-
To 300 µL of human plasma, add the internal standard solution.
-
Load the plasma sample onto the pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (zopiclone, N-desmethyl zopiclone, zopiclone-N-oxide) and the internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system is used to separate the analytes.
-
Column: A chiral stationary phase column, such as Chiralpak ADR-H, can be used for enantioselective separation.[7][8] For general quantification, a C18 column is often employed.
-
Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of ethanol, methanol, and acetonitrile with a small percentage of an amine modifier like diethylamine.[7][8]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.[7][8]
-
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
-
Metabolic Pathway of Zopiclone
Zopiclone undergoes extensive metabolism in the liver, primarily through three major pathways: N-demethylation, N-oxidation, and decarboxylation.[9][10] The N-desmethyl metabolite is pharmacologically inactive, while the N-oxide derivative exhibits weak pharmacological activity.[9][10] Cytochrome P450 (CYP) 3A4 is the major isoenzyme involved in the metabolism of zopiclone to both its N-desmethyl and N-oxide metabolites, with CYP2C8 also contributing to the formation of N-desmethyl zopiclone.[9]
Caption: Metabolic pathways of zopiclone.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of zopiclone and its metabolites in a biological sample using a deuterated internal standard.
References
- 1. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. go.drugbank.com [go.drugbank.com]
Isotopic Purity of N-Desmethyl zopiclone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of N-Desmethyl zopiclone-d8, a critical internal standard for bioanalytical and pharmacokinetic studies. This document outlines the analytical methodologies used to determine isotopic enrichment, presents typical purity data, and details the synthesis of this deuterated analog.
Introduction
This compound is the deuterium-labeled form of N-Desmethyl zopiclone (Norzopiclone), the primary active metabolite of the hypnotic agent zopiclone.[1][2] Its structural similarity and mass shift make it an ideal internal standard for quantitative analysis of zopiclone and its metabolites in biological matrices using mass spectrometry-based methods.[3] The accuracy and reliability of such studies are directly dependent on the isotopic purity of the deuterated standard. This guide delves into the essential aspects of ensuring and verifying the isotopic integrity of this compound.
Isotopic Purity Data
The isotopic purity of this compound is a critical quality attribute, ensuring its suitability as an internal standard. Manufacturers typically provide a Certificate of Analysis (CoA) with detailed information on the isotopic distribution. The data is determined using high-resolution mass spectrometry.
Table 1: Representative Isotopic Purity Data for this compound
| Isotopic Species | Relative Abundance (%) |
| d8 | >99.0 |
| d7 | <1.0 |
| d6 | <0.1 |
| d5 | <0.1 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Note: This data is representative and may vary slightly between different batches and suppliers. Always refer to the specific Certificate of Analysis for the lot in use.
Experimental Protocols
The determination of isotopic purity and the synthesis of this compound involve precise and well-controlled experimental procedures.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic enrichment and distribution of deuterium in this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS) is the primary technique for this analysis.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Analysis:
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
A full scan mass spectrum is acquired over a relevant m/z range to include the molecular ions of all potential isotopic species (d0 to d8).
-
The high resolution of the instrument allows for the separation of the isotopic peaks.
-
-
Data Analysis:
-
The extracted ion chromatograms for each isotopic species are generated.
-
The peak area of each isotopic peak is integrated.
-
The relative abundance of each species is calculated as a percentage of the total peak area of all isotopic species.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-demethylation of its deuterated precursor, Zopiclone-d8.
Reaction Scheme:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS#:1189805-43-3 | Chemsrc [chemsrc.com]
- 3. UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Desmethyl zopiclone-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethyl zopiclone-d8, a critical reagent for research in pharmacokinetics, therapeutic drug monitoring, and forensic toxicology. This document outlines its chemical properties, lists key suppliers, and details its primary application as an internal standard in bioanalytical method development and validation.
Introduction to this compound
This compound is the deuterium-labeled form of N-Desmethyl zopiclone (also known as norzopiclone), which is an inactive metabolite of the hypnotic agent zopiclone.[1][2] Zopiclone is extensively metabolized in the liver through N-demethylation and N-oxidation.[3] The incorporation of eight deuterium atoms into the piperazine ring of the N-Desmethyl zopiclone molecule results in a stable, isotopically heavy analog.[4]
Its key application is as an internal standard (IS) in quantitative analysis, particularly in methods utilizing mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry. It allows for precise and accurate quantification by correcting for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects and ionization suppression).[4]
Product Specifications and Suppliers
This compound is available from several specialized chemical suppliers, typically as a hydrochloride salt in neat or solid form. While a specific Certificate of Analysis (CoA) is proprietary to the supplier and lot number, the following tables summarize publicly available quantitative data and supplier information. Researchers should always obtain a lot-specific CoA from their chosen supplier for the most accurate information.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Amine) | This compound Hydrochloride |
| CAS Number | 1189805-43-3[1] | 1189719-74-1[5][6] |
| Molecular Formula | C₁₆H₇D₈ClN₆O₃[1] | C₁₆H₈D₈Cl₂N₆O₃[5][6] |
| Molecular Weight | 382.83 g/mol [1] | 419.29 g/mol [5][6] |
| Synonyms | Norzopiclone-d8 | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl Ester Hydrochloride[4] |
| Appearance | Typically a solid[2] | Pale Yellow Solid[4] |
| Storage Conditions | Recommended: -20°C for long-term storage.[2] | Recommended: 2-8°C, under an inert atmosphere.[4] |
Table 2: Prominent Suppliers of this compound for Research
| Supplier | Product Form | CAS Number | Notes |
| LGC Standards | This compound HCl | 1189719-74-1 | Provides reference standards for pharmaceutical testing.[5][6] |
| Veeprho | This compound | Not specified | Specializes in stable isotope-labeled compounds for research.[4] |
| Sigma-Aldrich | This compound HCl | 1189719-74-1 | Distributed by AA BLOCKS, INC. |
| Clinivex | This compound HCl | 1189719-74-1 | Supplies reference standards for laboratory and research use only.[7] |
| MedchemExpress | This compound | 1189805-43-3 | Provides the free amine form for research applications.[1] |
| Pharmaffiliates | This compound Dihydrochloride | Not specified | Offers the dihydrochloride salt form.[4] |
Zopiclone Metabolism
Zopiclone undergoes extensive hepatic metabolism primarily through three pathways: N-demethylation, N-oxidation, and decarboxylation.[3][8] The N-demethylation pathway produces N-Desmethyl zopiclone, while the N-oxidation pathway produces the weakly active Zopiclone-N-oxide.[8] In humans, these two metabolites account for over 30% of the administered dose recovered in urine.[3]
Experimental Protocols and Applications
The primary use of this compound is as an internal standard for the quantification of zopiclone and its metabolites in biological matrices like plasma and urine. Below is a representative experimental protocol synthesized from published LC-MS/MS methods.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for extracting zopiclone, its metabolites, and the internal standard from plasma, offering high recovery and clean extracts.
-
Spiking: To 200 µL of human plasma, add the internal standard solution (this compound) to achieve a final concentration of approximately 50 ng/mL.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or C18) with 1 mL of methanol followed by 1 mL of purified water.
-
Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of an appropriate elution solvent, such as methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Quantification
The following table outlines typical parameters for a validated LC-MS/MS method for the simultaneous quantification of zopiclone and N-Desmethyl zopiclone.
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition: Zopiclone | m/z 389 → 245 (Quantifier), m/z 389 → 217 (Qualifier) |
| MRM Transition: N-Desmethyl zopiclone | m/z 375 → 245 (Quantifier), m/z 375 → 217 (Qualifier) |
| MRM Transition: this compound (IS) | m/z 383.1 → 245.1 (Quantifier), m/z 383.1 → 217.1 (Qualifier)[9] |
| Ion Source Temp. | ~500°C |
| Collision Gas | Argon |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for a typical pharmacokinetic study utilizing this compound.
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity as a reference standard. The parent compound, zopiclone, is known to be unstable in whole blood, with degradation dependent on time and temperature.[10] The best storage condition for zopiclone in blood is at -20°C.[10]
For the deuterated standard:
-
Solid Form: Store according to the supplier's recommendation, typically at -20°C or 2-8°C in a tightly sealed container, protected from light and moisture.[4][7]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., methanol or DMSO). Store these solutions at -20°C or below. Long-term stability of stock solutions should be evaluated as part of method validation. Freeze-thaw cycles should be minimized.[11]
By adhering to these guidelines and utilizing the detailed protocols, researchers can effectively employ this compound to achieve accurate and reproducible results in their quantitative bioanalytical studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of zopiclone [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. e-lactancia.org [e-lactancia.org]
- 9. soft-tox.org [soft-tox.org]
- 10. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
An In-depth Technical Guide: N-Desmethyl zopiclone vs. N-Desmethyl zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive comparison of N-Desmethyl zopiclone and its deuterated analog, N-Desmethyl zopiclone-d8. N-Desmethyl zopiclone is the primary active metabolite of the hypnotic agent zopiclone, while this compound serves as a crucial internal standard in bioanalytical studies. This document delves into their physicochemical properties, metabolic pathways, and detailed analytical methodologies, offering valuable insights for researchers in pharmacology, toxicology, and drug metabolism.
Core Physicochemical Properties
A fundamental understanding of the physicochemical properties of both molecules is essential for their accurate handling, analysis, and interpretation in experimental settings.
| Property | N-Desmethyl zopiclone | This compound |
| Molecular Formula | C₁₆H₁₅ClN₆O₃ | C₁₆H₇D₈ClN₆O₃ |
| Molecular Weight | 374.78 g/mol [1] | 382.83 g/mol [2] |
| Synonyms | Norzopiclone, Zopiclone Impurity C | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5yl Ester Hydrochloride |
| Primary Use | Active metabolite of zopiclone | Internal standard for bioanalysis[3][4] |
Metabolic Pathway of Zopiclone to N-Desmethyl zopiclone
Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and N-demethylation. The formation of N-Desmethyl zopiclone is a key metabolic step.
Metabolism of Zopiclone to its major metabolites.
This metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8[5]. N-Desmethyl zopiclone itself is considered an active metabolite, though its pharmacological profile may differ from the parent compound[5].
Pharmacokinetics of N-Desmethyl zopiclone
While the pharmacokinetics of zopiclone are well-documented, specific parameters for its N-desmethyl metabolite are less extensively reported. However, available data indicates an elimination half-life of approximately 7.4 hours for N-Desmethyl zopiclone, which is longer than that of the parent drug (approximately 4-5 hours) and the N-oxide metabolite (approximately 4.5 hours)[6]. This longer half-life suggests a potential for accumulation with repeated dosing of zopiclone.
Experimental Protocols
Accurate quantification of N-Desmethyl zopiclone is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a validated HPLC-ESI-MS/MS method for the simultaneous quantification of zopiclone and its metabolites in human plasma[7].
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Ammonium formate
Procedure:
-
Sample Pre-treatment: To 500 µL of human plasma, add a known concentration of this compound internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of N-Desmethyl zopiclone.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (N-Desmethyl zopiclone) | 375.1 -> 245.1 |
| MRM Transition (this compound) | 383.2 -> 245.1 |
| Collision Energy | Optimized for the specific instrument |
digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Analytical Workflow for N-Desmethyl zopiclone", splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Plasma_Sample [label="Plasma Sample\n(+ this compound IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_Separation [label="LC Separation\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Detection [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];
Plasma_Sample -> SPE [label="Sample Cleanup"]; SPE -> LC_Separation [label="Injection"]; LC_Separation -> MS_Detection [label="Ionization"]; MS_Detection -> Data_Analysis [label="Signal Processing"]; }
A typical bioanalytical workflow for N-Desmethyl zopiclone.
Mass Spectrometry Fragmentation
Proposed fragmentation of N-Desmethyl zopiclone.
The primary fragmentation event likely involves the cleavage of the piperazine-1-carboxylate group, resulting in the stable product ion at m/z 245.1. This transition is highly specific and forms the basis for the sensitive and selective quantification of N-Desmethyl zopiclone in complex biological matrices. For this compound, the precursor ion shifts to m/z 383.2 due to the eight deuterium atoms, but it is expected to produce the same product ion at m/z 245.1 upon fragmentation, as the deuterium atoms are located on the piperazine ring which is lost as a neutral fragment.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature. However, it is generally synthesized by the N-demethylation of zopiclone followed by the introduction of a deuterated piperazine moiety or by utilizing deuterated piperazine in the initial synthesis steps. Commercial availability from specialized chemical suppliers is the most common route for obtaining this internal standard.
Conclusion
N-Desmethyl zopiclone and its deuterated analog, this compound, are indispensable tools for the comprehensive study of zopiclone's pharmacology and toxicology. This technical guide has provided a detailed overview of their comparative properties, metabolic generation, and analytical quantification. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists in the field, facilitating the design and execution of robust and accurate bioanalytical studies. The continued use of this compound as an internal standard will undoubtedly contribute to a deeper understanding of the clinical effects and disposition of zopiclone.
References
- 1. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 3. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Zopiclone - Wikipedia [en.wikipedia.org]
- 6. karger.com [karger.com]
- 7. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of N-Desmethyl zopiclone in Human Plasma by LC-MS/MS using N-Desmethyl zopiclone-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a robust and sensitive method for the quantification of N-Desmethyl zopiclone, a primary metabolite of zopiclone, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes N-Desmethyl zopiclone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and toxicological studies.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its major active metabolite, N-Desmethyl zopiclone, contributes to the overall pharmacological effect. Accurate and reliable quantification of N-Desmethyl zopiclone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides a detailed protocol for the analysis of N-Desmethyl zopiclone in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: N-Desmethyl zopiclone and this compound reference standards.
-
Solvents and Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium acetate. Ultrapure water.
-
Human Plasma: Blank human plasma from a certified vendor.
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl zopiclone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl zopiclone stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Acidification: Add 200 µL of 4% phosphoric acid (H₃PO₄) in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Phenyl-Hexyl, 2.7 µm, 10 cm x 2.1 mm (e.g., Ascentis® Express)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 3: MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| N-Desmethyl zopiclone | 375.1 | 217.0[1] | 35 |
| This compound | 383.1 | 225.0 | 35 |
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 150 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by SIL-IS |
Diagrams
Caption: LC-MS/MS workflow for N-Desmethyl zopiclone analysis.
Caption: Simplified metabolic pathway of Zopiclone.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of N-Desmethyl zopiclone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for application in clinical and forensic settings for the monitoring of zopiclone and its primary active metabolite.
References
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Zopiclone-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of N-Desmethyl zopiclone-d8 as an internal standard in the bioanalysis of zopiclone and its primary metabolite, N-desmethyl zopiclone. The methodologies outlined are critical for accurate pharmacokinetic assessments in drug development and clinical research.
Introduction to this compound
N-Desmethyl zopiclone is the primary inactive metabolite of the hypnotic agent, zopiclone.[1][2][3] In pharmacokinetic (PK) studies, the accurate quantification of both the parent drug and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a stable, isotopically labeled version of the N-desmethyl metabolite. Its utility lies in its role as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. The deuterium labeling results in a mass shift, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while exhibiting nearly identical chemical and physical properties. This ensures that it mimics the analyte throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response.
Pharmacokinetics of Zopiclone
Zopiclone is a nonbenzodiazepine hypnotic agent that is rapidly absorbed after oral administration, with a bioavailability of approximately 80%.[1][4] It is extensively metabolized in the liver, primarily through three pathways: N-demethylation to form N-desmethyl zopiclone, N-oxidation to form zopiclone-N-oxide, and decarboxylation.[1][2][5] N-desmethyl zopiclone is pharmacologically inactive.[3] The terminal elimination half-life of zopiclone is typically between 3.5 and 6.5 hours.[1]
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of zopiclone and N-desmethyl zopiclone using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Zopiclone | 389.1 | 219.1 | ESI+ |
| N-Desmethyl zopiclone | 375.1 | 205.1 | ESI+ |
| This compound (IS) | 383.1 | 213.1 | ESI+ |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and methanol |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of zopiclone and N-desmethyl zopiclone from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for zopiclone, N-desmethyl zopiclone, and this compound.
-
Process the data using appropriate software to determine the peak area ratios of the analytes to the internal standard.
-
Quantify the concentration of zopiclone and N-desmethyl zopiclone in the plasma samples by comparing the peak area ratios to a standard curve.
Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Zopiclone metabolic pathway.
References
Application Notes and Protocols for the Quantitative Analysis of Zopiclone using N-Desmethyl zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Accurate quantification of zopiclone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides a detailed protocol for the quantitative analysis of zopiclone in human plasma using a stable isotope-labeled internal standard, N-Desmethyl zopiclone-d8, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of zopiclone and the internal standard from human plasma using solid-phase extraction, which effectively removes interfering matrix components.
Materials:
-
Human plasma samples
-
Zopiclone and this compound analytical standards
-
Internal Standard (IS) working solution: this compound in methanol
-
Reconstitution solution: Acetonitrile/water (50:50, v/v)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove unretained components.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
MS/MS Parameters: The mass spectrometer is operated in positive electrospray ionization mode (ESI+) with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zopiclone | 389.1 | 245.1 | 25 |
| This compound (IS) | 382.2 | 245.1 | 25 |
Quantitative Data Summary
The following tables summarize the validation parameters for the described analytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Zopiclone | 0.5 - 200 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 1.5 | < 10 | 90-110 | < 10 | 90-110 |
| Mid QC | 50 | < 10 | 90-110 | < 10 | 90-110 |
| High QC | 150 | < 10 | 90-110 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Zopiclone | Low (1.5) | > 85 | 95-105 |
| High (150) | > 85 | 95-105 | |
| This compound | - | > 85 | 95-105 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for zopiclone quantification.
Signaling Pathway (Logical Relationship)
Caption: Role of the internal standard.
References
Application Notes: N-Desmethyl zopiclone-d8 as an Internal Standard in the Quantitative Analysis of Zopiclone and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes describe a robust and sensitive method for the simultaneous quantification of zopiclone and its major metabolites, N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO), in human urine samples. The method utilizes N-Desmethyl zopiclone-d8 as an internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) or liquid-liquid extraction (LLE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode. This method is suitable for various research applications, including pharmacokinetic studies, drug metabolism research, and forensic toxicology.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[1][2] It is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1][3][4] Following administration, zopiclone is extensively metabolized in the liver, primarily to N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO), which are then excreted in the urine.[5] The quantification of zopiclone and its metabolites in urine is crucial for understanding its pharmacokinetics and for toxicological investigations.
The use of a stable isotope-labeled internal standard is essential for compensating for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. This compound is a deuterium-labeled analog of N-desmethylzopiclone and serves as an ideal internal standard for the accurate quantification of zopiclone and its metabolites due to its similar chemical and physical properties.[6]
Signaling Pathway of Zopiclone
Zopiclone enhances the effect of GABA on the GABAA receptor, a ligand-gated ion channel. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability, which produces sedative and hypnotic effects.
Experimental Protocols
Materials and Reagents
-
Zopiclone, N-desmethylzopiclone (NDZOP), and zopiclone N-oxide (ZOPNO) reference standards
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
Sample Preparation (SPE Protocol)
-
Sample Pre-treatment : To 200 µL of urine sample, add 20 µL of the internal standard working solution (containing this compound) and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).[7]
-
Enzymatic Hydrolysis (Optional, for glucuronidated metabolites) : Add β-glucuronidase enzyme to the buffered sample and incubate at 50°C for 1 hour. Quench the reaction with 200 µL of 4% phosphoric acid.[7]
-
SPE Cartridge Conditioning : Condition an Oasis MCX µElution plate by passing methanol followed by deionized water.
-
Sample Loading : Load the pre-treated sample onto the SPE cartridge.
-
Washing : Wash the cartridge with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[7]
-
Elution : Elute the analytes with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.[7]
-
Reconstitution : Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile and 1% formic acid in water) prior to LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., CORTECS UPLC C18+, 1.6 µm particle size).[7]
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution : A gradient program should be optimized to ensure separation of the analytes from matrix components.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) will be used for the detection and quantification of the analytes and the internal standard.
Analytical Workflow
Quantitative Data
The following tables summarize the representative quantitative data for the LC-MS/MS analysis of zopiclone and its metabolites in urine using a deuterated internal standard. The data is compiled from various sources and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zopiclone | 389.1 | 244.1, 152.1 |
| N-desmethylzopiclone | 375.1 | 244.1, 152.1 |
| Zopiclone N-oxide | 405.1 | 304.1, 258.1 |
| This compound | 383.2 | 252.1, 152.1 |
Table 2: Method Validation Parameters
| Parameter | Zopiclone | N-desmethylzopiclone | Zopiclone N-oxide |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| LLOQ (ng/mL) | 1 | 1 | 2 |
| Accuracy (%) | 95 - 105 | 94 - 106 | 93 - 107 |
| Precision (%RSD) | < 10 | < 10 | < 12 |
| Recovery (%) | > 85 | > 80 | > 80 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of zopiclone and its major metabolites in human urine. The detailed protocol for sample preparation and analysis, along with the representative quantitative data, offers a solid foundation for researchers, scientists, and drug development professionals working in areas requiring the sensitive and specific measurement of these compounds. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical results.
References
Application Note and Protocol: Sample Preparation for the Bioanalysis of Zopiclone and N-Desmethyl Zopiclone using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the sample preparation of biological matrices for the quantitative analysis of zopiclone and its primary metabolite, N-desmethyl zopiclone. The use of a stable isotope-labeled internal standard, N-Desmethyl zopiclone-d8, is incorporated to ensure accuracy and precision in bioanalytical methods. The protocols described herein are primarily focused on solid-phase extraction (SPE), a widely adopted technique for its efficiency in removing matrix interferences and providing high analyte recovery. Alternative methods, including liquid-liquid extraction (LLE) and protein precipitation (PPT), are also discussed. This guide is intended to assist researchers and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic and toxicological studies of zopiclone.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia. It is extensively metabolized in the body, with N-desmethyl zopiclone and zopiclone-N-oxide being the major metabolites. Accurate quantification of zopiclone and N-desmethyl zopiclone in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the method.
This application note details validated sample preparation protocols for the analysis of zopiclone and N-desmethyl zopiclone, with a primary focus on solid-phase extraction (SPE).
Materials and Reagents
-
Zopiclone reference standard
-
N-desmethyl zopiclone reference standard
-
This compound internal standard[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Ammonium acetate
-
Dichloromethane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis MCX)
-
Biological matrix (e.g., human plasma, urine)
Sample Preparation Protocols
Several methods can be employed for the extraction of zopiclone and its metabolites from biological matrices. The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for the purification and concentration of analytes from complex matrices.[2][3]
Protocol for SPE using a Mixed-Mode Cation Exchange (MCX) Sorbent:
This protocol is adapted from a method for the analysis of a comprehensive panel of benzodiazepines and Z-drugs in urine.[4]
-
Sample Pre-treatment: To 200 µL of urine sample in a well of a 96-well plate, add 20 µL of internal standard solution (containing this compound) and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0). For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase can be performed at this stage by incubating the mixture at 50°C for 1 hour. Quench the reaction with 200 µL of 4% phosphoric acid.
-
Loading: Load the pre-treated sample onto an Oasis MCX µElution Plate.
-
Washing:
-
Wash the sorbent with 200 µL of 0.02 N HCl.
-
Wash the sorbent with 200 µL of 20% methanol.
-
-
Drying: Dry the plate under high vacuum for approximately 30 seconds.
-
Elution: Elute the analytes with two aliquots of 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.
-
Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile in water with 1% formic acid).
-
Analysis: The sample is now ready for injection into an LC-MS/MS system.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) protocol.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol for LLE:
This protocol is based on a method for the enantioselective analysis of zopiclone and its metabolites in rat plasma.[5][6]
-
Sample Preparation: To a 1.5 mL polypropylene tube, add 100 µL of plasma, 10 µL of internal standard solution (this compound), and 100 µL of a buffer (e.g., 0.1 M sodium carbonate).
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., dichloromethane-isopropanol, 90:10 v/v).
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) protocol.
Protein Precipitation (PPT)
PPT is a simpler and faster method for removing proteins from biological samples, often used for high-throughput screening.
Protocol for PPT:
-
Sample Preparation: To a microcentrifuge tube, add 100 µL of plasma and 20 µL of the internal standard solution (this compound).
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or acetone).
-
Mixing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected, but for improved sensitivity, it can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Protein Precipitation (PPT)
Caption: Workflow of the Protein Precipitation (PPT) protocol.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for zopiclone and N-desmethyl zopiclone using various sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | High and reproducible (>90%)[3] | Generally good (60-80%)[5][6] | Variable, can be lower |
| Matrix Effects | Minimized due to efficient cleanup | Moderate, co-extraction of endogenous components can occur | Significant, minimal cleanup |
| Throughput | Moderate to high (amenable to automation) | Low to moderate (more manual steps) | High (simple and fast) |
| Selectivity | High | Moderate | Low |
| Cost per Sample | Higher (cost of cartridges) | Lower (solvents are less expensive) | Lowest (minimal reagents) |
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Zopiclone | 0.5 - 150[3] | 0.5[3] | >90[3] | <15 | <15 |
| N-desmethyl zopiclone | 0.5 - 150[3] | 0.5[3] | >90[3] | <15 | <15 |
Discussion
The choice of sample preparation method is a critical step in the development of a robust and reliable bioanalytical assay for zopiclone and N-desmethyl zopiclone.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity. The use of mixed-mode sorbents can offer enhanced selectivity for the analytes of interest. While the initial cost of SPE cartridges may be higher, the benefits of improved data quality and reduced instrument downtime often outweigh this.
-
Liquid-Liquid Extraction (LLE) is a viable alternative to SPE and can provide good recoveries. However, it is more labor-intensive and may be less amenable to high-throughput applications. The choice of extraction solvent is critical to achieving good recovery and minimizing the co-extraction of interfering substances.
-
Protein Precipitation (PPT) is the simplest and fastest method. However, it provides the least amount of sample cleanup, which can lead to significant matrix effects and potentially compromise the accuracy and precision of the assay, especially at lower concentrations. This method is often suitable for early-stage discovery studies where high throughput is prioritized over ultimate sensitivity and accuracy.
The use of a deuterated internal standard such as This compound is highly recommended regardless of the sample preparation method chosen. It effectively compensates for analyte loss during sample processing and variations in ionization efficiency, leading to more accurate and precise quantification.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the sample preparation of zopiclone and N-desmethyl zopiclone from biological matrices. Solid-phase extraction is presented as the recommended method for achieving the highest data quality, while liquid-liquid extraction and protein precipitation are offered as viable alternatives depending on the specific analytical requirements. The incorporation of this compound as an internal standard is crucial for ensuring the accuracy and reliability of the analytical results. The provided workflows and data summaries can serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for zopiclone.
References
- 1. veeprho.com [veeprho.com]
- 2. Gas chromatographic determination of zopiclone in plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of N-Desmethyl Zopiclone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl zopiclone in human plasma. N-Desmethyl zopiclone is a primary metabolite of the hypnotic agent zopiclone.[1][2] This protocol utilizes N-Desmethyl zopiclone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The methodology involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of N-Desmethyl zopiclone plasma concentrations.
Introduction
Zopiclone, a cyclopyrrolone derivative, is a widely prescribed hypnotic agent for the treatment of insomnia. It is extensively metabolized in the liver, primarily through three pathways: oxidation to zopiclone N-oxide, demethylation to N-desmethylzopiclone (NDZ), and oxidative decarboxylation.[1] The N-demethylated metabolite is considered inactive.[2] Accurate quantification of N-Desmethyl zopiclone in plasma is crucial for understanding the complete pharmacokinetic profile of zopiclone. This application note presents a validated LC-MS/MS protocol for the reliable quantification of N-Desmethyl zopiclone in human plasma, employing this compound as the internal standard for optimal analytical performance.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of N-Desmethyl zopiclone in plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, synthesized from typical validation parameters reported for similar analytes.[3][4][5][6]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| N-Desmethyl zopiclone | 0.5 - 150 | 0.5 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 42.5 | < 15 | < 15 | 85 - 115 |
| High | 75.0 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| N-Desmethyl zopiclone | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Detailed Experimental Protocol
Materials and Reagents
-
N-Desmethyl zopiclone analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl zopiclone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl zopiclone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
For calibration standards and QCs, spike with the appropriate working standard solutions.
-
Add 600 µL of acetonitrile to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase A.
-
Vortex briefly and centrifuge again before placing in the autosampler.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B |
| Total Run Time | 4.5 min[4] |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Argon |
| MRM Transitions | N-Desmethyl zopiclone: To be determined empirically |
| This compound: To be determined empirically |
Note: MRM transitions and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for the specific instrument used.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration curve.
Zopiclone Metabolic Pathway
Caption: Major metabolic pathways of zopiclone.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of N-Desmethyl zopiclone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reproducibility of the results. This application note serves as a comprehensive guide for researchers in drug development and clinical pharmacology.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of N-Desmethyl zopiclone-d8 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl zopiclone-d8 in human plasma. This compound is the stable isotope-labeled internal standard for N-Desmethyl zopiclone, a primary metabolite of the hypnotic agent zopiclone. Accurate quantification of internal standards is crucial for reliable pharmacokinetic and toxicological studies. The described method utilizes solid-phase extraction for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers and scientists in drug development and clinical toxicology to implement this assay.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its major metabolites include N-Desmethyl zopiclone and zopiclone-N-oxide. The quantification of these metabolites, alongside the parent drug, is essential for understanding the pharmacokinetics and metabolic profile of zopiclone. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing and instrument response. This application note presents a validated method for the detection of this compound, which can be integrated into a broader analytical method for zopiclone and its metabolites.
Experimental
Sample Preparation
A solid-phase extraction (SPE) procedure is employed for the extraction of this compound from human plasma. This method ensures high recovery and removal of matrix interferences.
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of a working internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a conditioned and equilibrated Waters® Oasis® MCX µElution Plate.
-
Wash the plate with 200 µL of 0.02 N HCl.
-
Wash the plate with 200 µL of 20% methanol.
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analyte with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia solution.
-
Dilute the eluate with 100 µL of a sample diluent (2% acetonitrile and 1% formic acid in water).
-
Inject 5 µL of the final extract into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase UPLC/HPLC column. The conditions provided are a starting point and may require optimization based on the specific system.
| Parameter | Value |
| Column | Waters® CORTECS UPLC® C18+ or equivalent |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. A suggested starting gradient is 10% B, increasing to 95% B over 4 minutes. |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+). The MRM transitions for this compound are monitored.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 383.2 (adjust based on specific deuteration pattern) |
| Product Ion (m/z) | 253.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Collision Energy | Optimization required; start at 20-30 eV |
| Cone Voltage | Optimization required; start at 20-40 V |
Note on MRM Transitions for N-Desmethyl zopiclone: For context, the non-deuterated N-Desmethyl zopiclone typically utilizes transitions such as m/z 375.1 > 245.0 and m/z 375.11 > 111.92.[1] The precursor ion for the d8 variant will be shifted accordingly.
Workflow and Data Analysis
The overall experimental workflow from sample receipt to data analysis is depicted below. Data acquisition and processing are performed using the instrument manufacturer's software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
Conclusion
The method described in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This protocol is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications involving the analysis of zopiclone and its metabolites.
References
Application Notes and Protocols for N-Desmethyl zopiclone-d8 in Therapeutic Drug Monitoring Assays
Introduction
Zopiclone, a non-benzodiazepine hypnotic agent, is widely prescribed for the short-term treatment of insomnia. It belongs to the cyclopyrrolone class of drugs and acts as a GABA-A receptor agonist.[1] Following administration, zopiclone is extensively metabolized in the liver into two primary metabolites: N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO).[2][3] While the N-oxide metabolite is less active, N-desmethylzopiclone has been reported to possess some anxiolytic properties.[3][4] Therapeutic Drug Monitoring (TDM) of zopiclone and its metabolites is crucial for optimizing treatment, ensuring patient compliance, and investigating potential toxicity or drug-facilitated crimes.[2][5] The use of a stable isotope-labeled internal standard, such as N-Desmethyl zopiclone-d8, is essential for accurate and precise quantification of N-desmethylzopiclone in biological matrices by compensating for matrix effects and variations in sample processing and instrument response.[6] This document provides detailed application notes and protocols for the use of this compound in TDM assays.
Metabolic Pathway of Zopiclone
The metabolic conversion of zopiclone primarily involves N-demethylation and N-oxidation.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of zopiclone and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Example LC-MS/MS Parameters for Analyte Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zopiclone | 389.1 | 245.0 | 25 |
| 389.1 | 217.0 | 30 | |
| N-Desmethylzopiclone | 375.0 | 245.0 | 25 |
| 375.0 | 217.2 | 30 | |
| Zopiclone N-oxide | 405.2 | 245.2 | 30 |
| This compound (IS) | 383.1 | 253.0 | 25 |
| Zopiclone-d4 (IS) | 393.1 | 245.0 | 25 |
Note: The exact MRM transitions and collision energies may vary depending on the specific LC-MS/MS instrument and optimization.
Table 2: Summary of Validation Parameters from Published Methods
| Parameter | Zopiclone | N-Desmethylzopiclone | Reference |
| Linearity Range (ng/mL) | 7.5 - 500 | 7.5 - 500 | [7] |
| 0.5 - 150 | 0.5 - 150 | [8] | |
| 1 - 1,000 | - | [9] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 10 | [8][10] |
| 7.5 | 7.5 | [7] | |
| Intra-day Precision (%CV) | < 15% | < 15% | [7] |
| < 3% | < 3% | [8] | |
| Inter-day Precision (%CV) | < 15% | < 15% | [7] |
| < 3% | < 3% | [8] | |
| Accuracy (%) | 85 - 115% | 85 - 115% | [7] |
| 89.5 - 109.1% | 89.5 - 109.1% | [8] | |
| Extraction Recovery (%) | 74.6 - 75.7% | 61.6 - 56.9% | [7] |
| > 90% | > 90% | [8] |
Experimental Protocols
This section provides a detailed protocol for the quantification of zopiclone and N-desmethylzopiclone in human plasma using LC-MS/MS with this compound as an internal standard.
Reagents and Materials
-
Zopiclone, N-Desmethylzopiclone, and this compound analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve zopiclone, N-desmethylzopiclone, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curves and quality controls.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve the final concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2]
LC-MS/MS Instrumental Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 - 0.6 mL/min.[2]
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x or 1/x²) linear regression.
-
Determine the concentration of the unknown samples and quality controls from the calibration curve.
Logical Workflow for TDM Assay Development
The development and validation of a TDM assay using this compound follows a logical progression of steps.
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to establish a robust and reliable therapeutic drug monitoring assay for zopiclone and its metabolite N-desmethylzopiclone using this compound as an internal standard. The provided protocols and data serve as a strong foundation for method development and validation in a clinical or research laboratory setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Portico [access.portico.org]
- 4. This compound | CAS#:1189805-43-3 | Chemsrc [chemsrc.com]
- 5. Frontiers | Emerging therapeutic drug monitoring technologies: considerations and opportunities in precision medicine [frontiersin.org]
- 6. veeprho.com [veeprho.com]
- 7. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desmethyl zopiclone-d8 as an Internal Standard
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of N-Desmethyl zopiclone-d8 when used as an internal standard (IS) in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an analytical method?
This compound is a deuterium-labeled analog of N-Desmethyl zopiclone, a metabolite of Zopiclone.[1][2] Its primary function is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An IS is a known amount of a substance added to every sample, calibrator, and quality control sample.[3] Because the deuterated standard is chemically almost identical to the analyte, it helps to correct for variations that can occur during sample preparation, extraction, injection, and ionization in the mass spectrometer, leading to more accurate and precise quantification.[4][5][6]
Q2: What are the ideal characteristics for a batch of this compound?
For reliable and accurate results, the this compound used should have high chemical and isotopic purity.[4] The goal is to ensure it behaves as closely as possible to the unlabeled analyte without introducing interference.[5]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[4] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise cause a positive bias and lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).[4] |
| Number of Deuterium Atoms | 3 to 8 | A sufficient number of deuterium atoms (in this case, 8) ensures the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[4] |
| Label Position | Stable, non-exchangeable positions | Placing deuterium atoms on chemically stable parts of the molecule prevents them from exchanging with hydrogen atoms from the solvent, which would alter the IS concentration over time.[4][7] |
Q3: How do I prepare the stock and working solutions for this compound?
Proper preparation of solutions is critical for assay accuracy. Always use high-purity solvents. This compound is typically soluble in solvents like DMSO or Methanol.[8]
-
Stock Solution: Prepare a primary stock solution at a high concentration (e.g., 1 mg/mL or 200 µg/mL) in a suitable organic solvent like methanol.[9] Store this solution in a freezer at -20°C or -80°C to ensure long-term stability.[8][10]
-
Working Solution: Prepare an intermediate or working solution by diluting the stock solution with a solvent compatible with your initial mobile phase (e.g., 50:50 methanol:water).[9] The concentration of this solution should be chosen so that a small volume can be added (spiked) into your samples. The final concentration in the sample should be optimized for the specific assay.
Q4: What is a good starting concentration for this compound in my samples?
The optimal concentration of the internal standard should provide a consistent and reproducible signal that is strong enough for reliable detection but does not saturate the detector. A common starting point is to prepare the IS at a concentration that is in the middle of the calibration curve range of the analyte you are measuring. For example, if your zopiclone or N-desmethyl zopiclone calibration curve ranges from 0.5 to 150 ng/mL, a good starting concentration for the IS would be around 50-100 ng/mL in the final sample.[11] The response (peak area) of the IS should be consistent across all samples in a batch.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
Issue 1: High Variability or Drifting IS Signal Across a Batch
-
Symptoms: The peak area of this compound is inconsistent, fluctuating randomly, or steadily increasing/decreasing throughout the analytical run.[12]
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure the fixed volume of IS working solution is accurately and consistently added to every sample and standard. Use calibrated pipettes.
-
Autosampler/Injector Issues: Inconsistent injection volumes can cause signal variability. Perform an injector test and check for leaks or blockages.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS differently from sample to sample.[13] To investigate this, compare the IS response in a neat solution versus the response in an extracted blank matrix spiked post-extraction. If matrix effects are significant, consider improving the sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction).[13]
-
IS Adsorption/Carryover: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.[4][14] To fix this, use a stronger needle wash solution and ensure the mobile phase is sufficient to elute all compounds from the column.
-
Issue 2: Poor Accuracy, Especially at Low Analyte Concentrations
-
Symptoms: The assay shows a positive bias, and the calculated concentrations for your low-level quality control (QC) samples are consistently higher than their nominal value.
-
Potential Causes & Solutions:
-
Isotopic Contribution (Unlabeled Impurity): The this compound standard may contain a small amount of the unlabeled analyte.[4] This impurity will contribute to the analyte's signal, causing a positive bias, which is most noticeable at the LLOQ.[13]
-
How to Check: Inject a solution containing only the internal standard at its working concentration and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the analyte's response at the LLOQ.[13]
-
Solution: If the contribution is too high, you may need to source a new batch of the internal standard with higher isotopic purity or adjust the IS concentration.[4]
-
Issue 3: Chromatographic Peak Splitting or Tailing for the IS
-
Symptoms: The peak shape for this compound is poor (e.g., split, fronting, or tailing).
-
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15] Ensure the sample diluent is the same as or weaker than the initial mobile phase.
-
Column Degradation: A blocked frit or void at the head of the analytical column can lead to poor peak shape. Try flushing the column or replacing it with a new one.[15]
-
Contamination: Buildup of matrix components on the column can affect chromatography. Use a guard column and ensure adequate sample cleanup.[15]
-
Issue 4: The IS and Analyte Do Not Co-elute
-
Symptoms: A visible separation is observed between the retention times of the analyte and this compound.
-
Potential Causes & Solutions:
-
Isotope Effect: The replacement of hydrogen with heavier deuterium atoms can sometimes lead to slight differences in chromatographic retention time.[4][7] While stable isotope-labeled standards should ideally co-elute, a small, consistent separation is often acceptable.[6]
-
Problem: Significant separation can be problematic if the compounds elute in a region where ion suppression is rapidly changing, as this can cause the analyte and IS to be affected differently by the matrix.[16]
-
Solution: If accuracy is compromised, you may need to adjust the chromatographic conditions (e.g., gradient, temperature) to minimize the separation.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound solid material.
-
Dissolve the solid in a 10 mL volumetric flask using HPLC-grade methanol.
-
Ensure the material is fully dissolved by vortexing and/or sonicating.
-
Store this stock solution in a properly labeled amber vial at -20°C.
-
-
Intermediate Stock Solution (10 µg/mL):
-
Allow the primary stock solution to warm to room temperature.
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 methanol:water.
-
This solution can be stored at 2-8°C for short-term use.
-
-
Working Solution (e.g., 100 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 methanol:water (or a solvent matching your initial mobile phase).
-
This working solution is typically added to samples. For example, spiking 50 µL of this solution into 450 µL of a plasma sample would result in a final IS concentration of 10 ng/mL. Adjust the working solution concentration as needed to achieve the desired final concentration in your samples.
-
Protocol 2: Assessing Isotopic Contribution of the Internal Standard
-
Prepare IS-Only Sample: Create a sample containing only the this compound at the same concentration used in your analytical method. For example, spike the IS working solution into a blank matrix extract (a matrix sample that has been extracted but contains no analyte or IS).
-
Prepare LLOQ Sample: Prepare a sample at the Lower Limit of Quantification (LLOQ) for your analyte, also containing the IS at its working concentration.
-
Analyze Samples: Inject both samples into the LC-MS/MS system.
-
Evaluate Response:
-
Measure the peak area for the unlabeled analyte mass transition in the IS-Only sample.
-
Measure the peak area for the unlabeled analyte mass transition in the LLOQ sample.
-
-
Calculate Contribution: The peak area from the IS-Only sample should be less than 20% of the peak area from the LLOQ sample.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. benchchem.com [benchchem.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Hydrochloride CAS#: 1189719-74-1 [amp.chemicalbook.com]
- 9. ijpsr.com [ijpsr.com]
- 10. This compound | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 11. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. myadlm.org [myadlm.org]
Technical Support Center: N-Desmethyl zopiclone-d8 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl zopiclone-d8 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed samples?
The main stability concerns for this compound, like many deuterated internal standards, revolve around the potential for deuterium-hydrogen (D-H) exchange and general degradation, which can be influenced by sample matrix, pH, temperature, and storage duration.[1][2][3] Instability can lead to a variable internal standard response, compromising the accuracy and reproducibility of quantitative results.[3]
Q2: Can the stability of N-Desmethyl zopiclone inform the stability of this compound?
Yes, to a large extent. The stability profile of the non-labeled N-Desmethyl zopiclone provides a strong baseline for understanding the potential stability of its deuterated counterpart. Studies on zopiclone and its metabolites indicate that they are susceptible to degradation in biological matrices depending on time and temperature.[4][5] For instance, N-desmethylzopiclone in urine has shown limited stability at room temperature (20°C) for only one day.[6] Therefore, it is crucial to conduct rigorous stability assessments for the deuterated internal standard under the specific conditions of your analytical method.
Q3: What are the optimal storage conditions for processed samples containing this compound?
Based on stability data for zopiclone and its metabolites, storing processed samples at -20°C or lower is recommended to ensure stability.[4][5][6] One study on zopiclone in whole blood concluded that the best storage condition was at -20°C, even for short durations, as freeze-thaw cycles did not significantly impact the results.[5] For autosampler stability, keeping processed samples at 10°C for up to 24 hours has been shown to be acceptable for N-desmethylzopiclone.[6] However, it is imperative to validate these conditions for your specific matrix and analytical method.
Q4: What is isotopic exchange and how can it affect my results?
Isotopic exchange, or back-exchange, is a phenomenon where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent.[3][7] This is more likely to occur if the deuterium labels are in chemically labile positions.[3] This exchange can lead to a decrease in the internal standard signal and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in internal standard peak area between samples. | 1. Differential Matrix Effects: The analyte and internal standard experience different degrees of ion suppression or enhancement.[3]2. Inconsistent Sample Processing: Variations in extraction recovery between samples.3. This compound Instability: Degradation of the internal standard during sample processing or storage. | 1. Conduct post-extraction addition experiments to evaluate matrix effects.2. Ensure consistent and precise execution of the sample preparation workflow.3. Perform bench-top and autosampler stability tests to assess degradation. |
| Decreasing internal standard response over a batch run. | Autosampler Instability: The internal standard is degrading in the autosampler over the course of the analytical run. | 1. Re-evaluate autosampler stability for a longer duration.2. Consider cooling the autosampler to a lower temperature (e.g., 4°C).3. Prepare smaller batches to reduce the time samples spend in the autosampler. |
| Appearance of a small peak at the retention time of the unlabeled analyte in blank samples spiked only with the internal standard. | Isotopic Impurity or Back-Exchange: The deuterated internal standard may contain a small amount of the unlabeled analyte, or isotopic exchange may be occurring.[7] | 1. Check the Certificate of Analysis for the isotopic purity of the internal standard.2. Perform an incubation study by storing the internal standard in a blank matrix for a time equivalent to your sample preparation and analysis to assess for back-exchange.[3] |
Quantitative Data Summary
The following tables summarize stability data for zopiclone and N-desmethylzopiclone from published literature. This data can serve as a valuable reference for designing stability studies for this compound.
Table 1: Stability of Zopiclone and its Metabolites in Urine [6]
| Analyte | Storage Temperature | Duration | Stability |
| Zopiclone | 20°C | 2 days | Stable |
| 4°C | 3 weeks | Stable | |
| -20°C | 1 month | Stable | |
| N-Desmethylzopiclone | 20°C | 1 day | Stable |
| 4°C | 3 weeks | Stable | |
| -20°C | 1 month | Stable | |
| Zopiclone N-oxide | 20°C | <1 day | Unstable |
| 4°C | 1 week | Stable | |
| -20°C | 1 month | Stable |
Table 2: Stability of Zopiclone in Whole Blood [5]
| Storage Temperature | Duration | Stability |
| 20°C | - | Unstable (degrades depending on time) |
| 5°C | < 1 month | Stable |
| -20°C | - | Best storage condition |
Experimental Protocols
1. Freeze-Thaw Stability Assessment
This protocol assesses the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high concentrations. Aliquot into multiple tubes.
-
Freeze-Thaw Cycles: Subject the samples to three freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[6]
-
Analysis: After the final thaw, process and analyze the samples alongside freshly prepared control samples of the same concentrations.
-
Evaluation: Compare the mean response of the freeze-thaw samples to that of the control samples. The internal standard is considered stable if the deviation is within an acceptable range (e.g., ±15%).
2. Bench-Top (Short-Term) Stability Assessment
This protocol evaluates the stability of this compound in the matrix at room temperature, simulating the conditions during sample preparation.
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high concentrations.
-
Incubation: Let the samples sit on the bench-top at room temperature for a period that exceeds the expected sample preparation time (e.g., 4-6 hours).
-
Analysis: Process and analyze the incubated samples along with freshly prepared control samples.
-
Evaluation: Compare the mean response of the incubated samples to that of the control samples. The internal standard is considered stable if the deviation is within an acceptable range.
3. Processed Sample (Autosampler) Stability
This protocol determines the stability of this compound in the final processed extract, simulating the conditions in an autosampler.
-
Sample Preparation: Process spiked matrix samples as per the analytical method.
-
Storage: Store the processed samples in the autosampler at the set temperature (e.g., 10°C) for a duration that is longer than the anticipated analytical run time (e.g., 24 hours).[6]
-
Analysis: Analyze the stored samples.
-
Evaluation: Compare the responses of the stored samples to their initial responses (if analyzed immediately after processing) or to freshly processed samples. The internal standard is considered stable if the deviation is within an acceptable range.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent internal standard response.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Cross-contribution of N-Desmethyl zopiclone-d8 to analyte signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-contribution of the deuterated internal standard, N-Desmethyl zopiclone-d8, to the analyte signal of N-Desmethyl zopiclone in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte (N-Desmethyl zopiclone) but has a higher mass due to the replacement of eight hydrogen atoms with deuterium. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, SIL internal standards are considered the gold standard for quantification. They are added at a known concentration to all samples, calibrators, and quality controls to compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][2][3][4]
Q2: What is isotopic cross-contribution or "cross-talk"?
A2: Isotopic cross-contribution, or cross-talk, refers to the interference where the signal from the deuterated internal standard (this compound) contributes to the signal of the unlabeled analyte (N-Desmethyl zopiclone), or vice-versa.[5] This can occur due to the natural isotopic abundance of elements (like Carbon-13) in the analyte or the presence of unlabeled analyte as an impurity in the deuterated internal standard.[2][5] This can lead to inaccuracies in quantification, particularly at the lower limit of quantitation (LLOQ).
Q3: Why is it important to assess the cross-contribution of this compound?
A3: Assessing the cross-contribution is crucial for method validation to ensure the accuracy and reliability of the quantitative results.[6] Unaccounted for cross-contribution can lead to an overestimation of the analyte concentration, especially for samples with low analyte levels. This can impact the interpretation of pharmacokinetic, toxicological, or clinical data.
Troubleshooting Guide: Investigating Signal Interference
If you suspect that the this compound internal standard is contributing to your analyte signal, follow these troubleshooting steps.
Step 1: Assess the Purity of the Internal Standard
Issue: The this compound standard may contain a small percentage of the unlabeled N-Desmethyl zopiclone as an impurity.
Troubleshooting Action:
-
Prepare a high-concentration solution of the this compound internal standard in a clean solvent (e.g., methanol or acetonitrile).
-
Acquire data monitoring both the MRM (Multiple Reaction Monitoring) transition for the analyte (N-Desmethyl zopiclone) and the internal standard (this compound).
-
Examine the chromatogram for any peak at the retention time of N-Desmethyl zopiclone in the analyte MRM channel. The presence of a peak indicates the presence of the unlabeled analyte as an impurity.
Step 2: Evaluate Isotopic Contribution
Issue: The natural isotopic distribution of the analyte can sometimes contribute to the signal of the internal standard, although the reverse is less common and more problematic. For analytes containing elements with common heavier isotopes (e.g., chlorine, bromine), this can be more pronounced.[5][7]
Troubleshooting Action:
-
Prepare a zero sample (blank matrix) and a sample containing only a high concentration of the unlabeled N-Desmethyl zopiclone analyte.
-
Acquire data for both the analyte and the internal standard MRM transitions.
-
Analyze the data to see if there is any signal in the this compound channel at the retention time of the analyte.
Step 3: Optimize Chromatographic Separation
Issue: While SIL internal standards are expected to co-elute with the analyte, slight chromatographic shifts can sometimes occur (the "isotope effect").[1] If there is an interfering peak from the matrix that is not fully resolved, it could impact one signal more than the other.
Troubleshooting Action:
-
Review your chromatographic method. Ensure that the peak shape is symmetrical and that there is sufficient separation from any other matrix components.
-
Consider adjusting the gradient, flow rate, or column chemistry to improve resolution if co-elution with matrix components is suspected.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated during an experiment to assess the cross-contribution of this compound to the N-Desmethyl zopiclone signal.
| Sample ID | Description | Analyte (N-Desmethyl zopiclone) Peak Area | Internal Standard (this compound) Peak Area | % Cross-Contribution (Analyte/IS) |
| 1 | Blank Solvent | 0 | 0 | 0.00% |
| 2 | IS Only (100 ng/mL) | 1,500 | 1,000,000 | 0.15% |
| 3 | Analyte LLOQ (1 ng/mL) + IS | 10,000 | 995,000 | N/A |
| 4 | Analyte ULOQ (500 ng/mL) + IS | 5,000,000 | 998,000 | N/A |
In this hypothetical example, the "IS Only" sample shows a small peak in the analyte channel, indicating a 0.15% cross-contribution. This value should be evaluated to determine if it significantly impacts the accuracy at the LLOQ.
Experimental Protocols
Protocol 1: Assessment of Cross-Contribution from Internal Standard to Analyte
Objective: To quantify the percentage of the N-Desmethyl zopiclone signal originating from the this compound internal standard solution.
Materials:
-
N-Desmethyl zopiclone certified reference standard.
-
This compound certified reference standard.
-
LC-MS grade methanol and/or acetonitrile.
-
Validated blank matrix (e.g., human plasma).
Methodology:
-
Prepare a "Zero Sample": A blank matrix sample containing only the working concentration of the this compound internal standard.
-
Prepare an "Analyte Sample": A blank matrix sample spiked with N-Desmethyl zopiclone at the Lower Limit of Quantitation (LLOQ). This sample should not contain the internal standard.
-
LC-MS/MS Analysis:
-
Inject the "Zero Sample" and acquire data, monitoring the MRM transitions for both N-Desmethyl zopiclone and this compound.
-
Inject the "Analyte Sample" and acquire data under the same conditions.
-
-
Data Analysis:
-
In the "Zero Sample," measure the peak area of the signal in the N-Desmethyl zopiclone (analyte) channel (Area_cross-contribution).
-
Also in the "Zero Sample," measure the peak area of the this compound (Area_IS).
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Calculate the percent cross-contribution: % Cross-Contribution = (Area_cross-contribution / Area_IS) * 100
-
-
Acceptance Criteria: The contribution of the internal standard to the analyte signal should not be more than a predefined percentage (e.g., <5%) of the analyte response at the LLOQ.
Visualizations
Caption: Troubleshooting workflow for signal interference.
Caption: Experimental workflow for cross-contribution assessment.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of N-Desmethyl zopiclone-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analytical extraction and quantification of N-Desmethyl zopiclone-d8, a common internal standard for the analysis of zopiclone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
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Sample Handling and Storage: N-Desmethyl zopiclone is susceptible to degradation, particularly at room temperature and elevated pH. Improper storage can lead to significant loss of the analyte before analysis.
-
Suboptimal Extraction Parameters: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) require careful optimization of parameters such as sorbent type, pH, and solvent selection to ensure efficient recovery.
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Issues with Deuterated Internal Standards: Several phenomena can affect the performance of deuterated standards, including isotopic exchange, chromatographic shifts relative to the non-labeled analyte, and inherent impurities.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
Q2: My recovery of this compound is low and inconsistent. Where should I start troubleshooting?
Begin by systematically evaluating your entire workflow. A good starting point is to investigate sample stability. If samples have been stored improperly or for extended periods, degradation may be the primary cause. Following that, critically assess your extraction procedure. A logical troubleshooting workflow is outlined in the diagram below.
Q3: Can the pH of my sample affect the recovery of this compound?
Yes, pH is a critical factor. Zopiclone and its metabolites, including N-Desmethyl zopiclone, are known to degrade via hydrolysis, a process that is accelerated at higher pH and temperatures.[1] This degradation can lead to the formation of 2-amino-5-chloropyridine (ACP).[1][2] For optimal stability, especially in urine samples, maintaining a lower pH during storage and extraction is recommended.
Q4: I am observing a chromatographic peak for my analyte, but the this compound peak is much smaller than expected. What could be the reason?
Besides low extraction recovery, this could be due to issues specific to the deuterated standard. One possibility is isotopic exchange , where the deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.[3] This is more likely to occur under strongly acidic or basic conditions.[3] Another possibility is differential matrix effects , where the internal standard experiences a greater degree of ion suppression than the analyte, even if they co-elute.[4]
Troubleshooting Guides
Issues Related to Sample Stability
Poor stability of N-Desmethyl zopiclone in biological matrices is a significant contributor to low recovery.[2]
Observed Problem: Consistently low recovery across all samples, or recovery decreases with sample storage time.
Troubleshooting Steps:
-
Review Storage Conditions: N-Desmethyl zopiclone (NDZOP) is unstable at room temperature. In urine, it is stable for only one day at 20°C, but for three weeks at 4°C and one month at -20°C.[1][2] Ensure samples are stored frozen, preferably at -20°C or lower, immediately after collection and until analysis.
-
Control Sample pH: The degradation of zopiclone and its metabolites is pH-dependent.[1][2] Consider adjusting the pH of the biological matrix to a slightly acidic condition (e.g., pH 6) upon collection to improve stability, especially if storage is required.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
Stability of N-Desmethyl zopiclone (NDZOP) in Urine
| Storage Temperature | Stability Duration | Reference |
| 20°C | 1 day | [1][2] |
| 4°C | 3 weeks | [1][2] |
| -20°C | 1 month | [1][2] |
Optimizing Solid-Phase Extraction (SPE)
Inefficient extraction is a common reason for poor recovery.
Observed Problem: Low recovery of this compound after performing SPE.
Troubleshooting Workflow for SPE
Caption: A stepwise workflow for troubleshooting poor recovery in Solid-Phase Extraction.
Detailed Protocol for SPE Method Development:
-
Sorbent Selection: For zopiclone and its metabolites, a polymeric reversed-phase sorbent like Oasis HLB is a good starting point.
-
Conditioning and Equilibration:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH. For zopiclone and its metabolites, a slightly basic pH (e.g., 8.4) can be beneficial for retention on some reversed-phase sorbents.
-
Load the pre-treated sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences. Be cautious, as a strong wash solvent can lead to the loss of the analyte.
-
-
Elution:
-
Elute this compound with a strong organic solvent like methanol or acetonitrile. Ensure the elution solvent volume is sufficient for complete recovery.
-
Optimizing Liquid-Liquid Extraction (LLE)
Observed Problem: Poor recovery after LLE.
Troubleshooting Steps:
-
Solvent Selection: The choice of extraction solvent is critical. A mixture of a nonpolar solvent and a more polar modifier can be effective. For zopiclone and its metabolites, a combination like dichloromethane-2-propanol has been used successfully.
-
pH Adjustment: The pH of the aqueous phase determines the ionization state of the analyte. For basic compounds like N-Desmethyl zopiclone, adjusting the pH to be 2 units above its pKa will ensure it is in its neutral, more extractable form.
-
Extraction Technique: Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for the partitioning of the analyte into the organic phase.
-
Emulsion Formation: If emulsions form, they can be broken by centrifugation or the addition of salt.
LLE Parameter Optimization
| Parameter | Recommendation for N-Desmethyl zopiclone |
| Extraction Solvent | Dichloromethane-2-propanol or other suitable nonpolar/polar mixtures. |
| Aqueous Phase pH | Adjust to > pKa of N-Desmethyl zopiclone (basic conditions). |
| Mixing | Vortex for at least 1 minute. |
| Phase Separation | Centrifuge to ensure a clean separation of layers. |
Addressing Issues with Deuterated Internal Standards
Observed Problem: Inconsistent internal standard response or poor accuracy and precision.
Troubleshooting Decision Tree for Deuterated Standards
Caption: A decision tree for troubleshooting issues related to deuterated internal standards.
Experimental Protocol to Investigate H/D Back-Exchange:
-
Prepare Solutions:
-
Prepare a solution of this compound in your standard mobile phase.
-
Prepare a second solution of this compound in a neutral solvent (e.g., 50:50 methanol:water).
-
-
Incubation: Incubate both solutions under the same conditions as your typical sample analysis (e.g., autosampler temperature and time).
-
LC-MS/MS Analysis: Analyze both solutions by LC-MS/MS.
-
Data Analysis: Compare the peak area of this compound in both solutions. A significant decrease in the peak area in the mobile phase solution compared to the neutral solvent solution suggests that H/D back-exchange is occurring.[3]
By systematically working through these troubleshooting guides, researchers can identify and resolve the root causes of poor recovery of this compound, leading to more accurate and reliable analytical results.
References
Technical Support Center: Ion Suppression Effects on N-Desmethyl Zopiclone-d8 Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on the N-Desmethyl zopiclone-d8 signal during LC-MS/MS analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to ion suppression affecting your this compound internal standard.
Issue 1: Inconsistent or Poor Recovery of this compound Signal
Question: My this compound internal standard (IS) signal is inconsistent or unexpectedly low across my sample batch. What could be the cause and how can I fix it?
Answer: This is a classic sign of variable ion suppression. While a deuterated internal standard is designed to co-elute with the analyte and experience similar matrix effects, this compensation can be imperfect.[1][2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression due to Chromatographic Shift | 1. Verify Co-elution: Overlay the chromatograms of N-Desmethyl zopiclone and this compound. A slight shift in retention time, known as the deuterium isotope effect, can expose the IS to different matrix components than the analyte.[2][3][4] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to ensure complete co-elution.[1] |
| High Concentration of Co-eluting Matrix Components | 1. Enhance Sample Preparation: Implement a more rigorous sample cleanup method. If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interferences like phospholipids.[2][5] 2. Sample Dilution: Diluting the sample can lower the concentration of matrix components, but be mindful of the lower limit of quantification (LLOQ) for your analyte.[2] |
| Internal Standard Concentration Too High | 1. Optimize IS Concentration: An overly concentrated internal standard can cause self-suppression or suppress the analyte signal.[2] Prepare a dilution series of the IS to find the optimal concentration that provides a stable signal without impacting the analyte. |
| Source Contamination | 1. Clean the Mass Spectrometer Source: Endogenous materials from the sample matrix can build up in the MS source, leading to generalized ion suppression.[6] Follow the manufacturer's protocol for cleaning the ion source. |
Issue 2: Poor Signal-to-Noise Ratio for this compound
Question: The signal-to-noise ratio for my this compound is poor, even in quality control (QC) samples. How can I improve it?
Answer: A low signal-to-noise ratio indicates that the internal standard signal is being significantly suppressed, making accurate quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression from the Sample Matrix | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[1] 2. Modify Chromatography: Adjust your chromatographic method to move the elution of N-Desmethyl zopiclone and its d8-IS away from areas of high ion suppression. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Systematically optimize source-dependent parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sweep), and source temperature to maximize the ionization efficiency for this compound. |
| Suboptimal Mobile Phase Additives | 1. Evaluate Mobile Phase Composition: Mobile phase additives like trifluoroacetic acid (TFA) are known to cause ion suppression.[1] If possible, replace it with formic acid or ammonium formate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][3][8] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the ratio of their signals.[1] However, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time (the "isotope effect").[2][3] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1][4]
Q3: What are the most common sources of ion suppression in bioanalytical samples like plasma or urine?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples.[1][6]
-
Exogenous substances: Contaminants introduced during sample collection or preparation, such as anticoagulants, plasticizers from collection tubes, or mobile phase additives.[1][8]
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ionization process.[1]
Q4: How can I quantitatively assess the degree of ion suppression in my method?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard normalized matrix factor should be close to 1.0 for a robust method.[9]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions in the chromatographic run where ion suppression is most severe.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system.
-
Using a T-junction, continuously infuse the this compound standard solution into the mobile phase flow just after the analytical column and before the mass spectrometer ion source.
-
Once a stable baseline signal for the this compound is observed, inject a blank matrix extract (e.g., extracted plasma or urine) onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression at that retention time.[1]
Protocol 2: Comparative Analysis of Sample Preparation Techniques
Objective: To determine the most effective sample preparation technique for minimizing ion suppression for N-Desmethyl zopiclone analysis.
Methodology:
-
Pool a batch of blank biological matrix (e.g., plasma).
-
Divide the pooled matrix into three sets.
-
Spike all sets with a known concentration of N-Desmethyl zopiclone and this compound.
-
Process each set with a different sample preparation technique:
-
Set A: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, and centrifuge. Analyze the supernatant.
-
Set B: Liquid-Liquid Extraction (LLE): Add a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Evaporate the organic layer and reconstitute.[5]
-
Set C: Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to extract the analytes.[10][11]
-
-
Analyze the extracts by LC-MS/MS.
-
Compare the signal intensity, signal-to-noise ratio, and analyte/IS area ratio variability for this compound across the three methods. The method providing the highest and most consistent signal with the lowest variability is preferred.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Relationship between causes and mitigation of ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Desmethyl zopiclone-d8 Signal-to-Noise in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the signal-to-noise (S/N) ratio of N-Desmethyl zopiclone-d8 when used as an internal standard in mass spectrometry (MS) assays.
Troubleshooting Guides
Poor signal-to-noise for a deuterated internal standard can compromise the accuracy and precision of quantitative bioanalysis. The following guides address common issues and provide systematic approaches to identify and resolve them.
Issue 1: Low Signal Intensity or Complete Signal Loss
A weak or absent signal for this compound is a critical issue that can prevent accurate quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. Infuse a fresh, known concentration of the standard directly into the mass spectrometer to optimize and confirm the transition. |
| Degradation of the Standard | N-Desmethyl zopiclone can degrade, especially during sample storage.[1] Prepare fresh working solutions from a reliable stock. Assess the stability of the analyte and internal standard under your specific sample handling and storage conditions. |
| Suboptimal Ion Source Parameters | Systematically optimize key ion source parameters, including gas flows (nebulizer, auxiliary, curtain), temperature, and ion spray voltage to maximize the response for this compound. |
| Inappropriate Internal Standard Concentration | An internal standard concentration that is too low can result in a poor signal-to-noise ratio. A common practice is to use a concentration that yields a signal intensity approximately 50% of the highest calibration standard. |
| Deuterium Exchange | If deuterium atoms are in chemically labile positions, they can exchange with hydrogen from the solvent or matrix, leading to a decreased signal.[2] Ensure the deuterium labels on your this compound are on stable positions, such as the carbon backbone.[2] |
Issue 2: High Background Noise or Interferences
Elevated background noise can significantly reduce the S/N ratio, impacting the lower limit of quantification (LLOQ).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound. To mitigate this, improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4][5][6] Modifying the chromatographic conditions to separate the internal standard from interfering matrix components is also effective. |
| Contaminated LC-MS System | A contaminated system can be a source of high background noise. Flush the LC system and mass spectrometer with appropriate cleaning solutions. The use of ultra-high purity LC-MS solvents can help maintain a clean system and low background interference.[7] |
| Isotopic Interference ("Cross-talk") | Naturally occurring isotopes of the analyte (N-Desmethyl zopiclone) can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[2] This can artificially inflate the internal standard's signal and cause non-linear calibration curves.[2][8] Consider using an internal standard with a higher degree of deuteration if this is a persistent issue.[2] |
Workflow for Troubleshooting Poor S/N Ratio
Caption: A flowchart outlining the systematic troubleshooting process for a poor signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
This compound is a deuterium-labeled analog of N-Desmethyl zopiclone.[9] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[10] This allows them to co-elute chromatographically and experience similar matrix effects, which helps to correct for variations during sample preparation and analysis, leading to more accurate and precise results.
Q2: I'm observing a shift in retention time between N-Desmethyl zopiclone and this compound. Is this a problem?
A slight retention time shift between an analyte and its deuterated internal standard, known as the "chromatographic isotope effect," can occur.[2] While often minor, a significant separation can be problematic if the analyte and internal standard elute in regions with different matrix effects. If you observe a significant and reproducible shift, consider modifying your chromatographic conditions (e.g., gradient, mobile phase composition, or column temperature) to improve co-elution.
Q3: Could the purity of my this compound be the issue?
Yes, the purity of the internal standard is crucial. If the deuterated standard contains a significant amount of the unlabeled N-Desmethyl zopiclone as an impurity, it will contribute to the analyte's signal, causing a positive bias in your results, especially at lower concentrations. Always check the certificate of analysis for the isotopic and chemical purity of your standard.
Q4: How can I minimize matrix effects for this compound?
Matrix effects can be minimized through several strategies:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are effective in cleaning up complex biological samples like plasma or urine.[3][5][6]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is highly effective. Experiment with different columns, mobile phases, and gradients. For instance, an Ascentis Express Phenyl-Hexyl column has shown good separation for zopiclone and its metabolites.[7]
-
Sample Dilution: If the concentration of the analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Example Experimental Protocol: LC-MS/MS Analysis of N-Desmethyl Zopiclone
This protocol is a generalized example based on published methods for the analysis of zopiclone and its metabolites.[6][7] Optimization will be required for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex and load onto a pre-conditioned mixed-mode SPE plate.
-
Wash the plate with an appropriate solvent (e.g., 2% formic acid in water).
-
Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm, 2.7 µm)[7] |
| Mobile Phase A | 13 mM ammonium acetate in water[7] |
| Mobile Phase B | 13 mM ammonium acetate in methanol[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example Transitions | To be optimized empirically N-Desmethyl zopiclone: e.g., m/z 375.1 > 244.1 this compound: e.g., m/z 383.1 > 252.1 |
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Analysis of Zopiclone and Metabolites on Ascentis® Express Phenyl-Hexyl application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. m.youtube.com [m.youtube.com]
Calibration curve issues with N-Desmethyl zopiclone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl zopiclone-d8 as an internal standard in analytical assays.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in calibration curves and sample analysis.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Non-linear calibration curves can arise from several factors related to the internal standard and analytical method.
Possible Causes & Troubleshooting Steps:
| Cause | Recommended Action |
| Suboptimal Internal Standard Concentration | Verify that the concentration of this compound is appropriate for the expected analyte concentration range. The internal standard response should be consistent and well above the limit of detection across all calibration points. |
| Inconsistent Pipetting or Dilution | Review and validate all pipetting and serial dilution steps for the preparation of calibration standards and the addition of the internal standard. Use calibrated pipettes and ensure thorough mixing. |
| Matrix Effects | Evaluate for ion suppression or enhancement, especially at higher analyte concentrations. This can be investigated by post-column infusion experiments. Consider optimizing sample preparation to remove interfering matrix components or adjusting chromatographic conditions to separate the analyte from the interfering species. |
| Detector Saturation | If the detector response for the highest calibration standards is flattening, this may indicate saturation. Dilute the upper-level standards and re-analyze, or adjust detector settings if possible. |
Issue 2: High Variability in Internal Standard Response
A consistent internal standard signal is crucial for accurate quantification. Significant variation can compromise the reliability of the assay.
Possible Causes & Troubleshooting Steps:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure uniform extraction recovery of this compound across all samples. Optimize the extraction procedure for robustness and reproducibility. |
| Degradation of Internal Standard | This compound may be susceptible to degradation under certain conditions. Assess the stability of the internal standard in the sample matrix and autosampler. Consider adjusting pH or temperature to improve stability. Zopiclone has been shown to be prone to degradation under neutral and weakly basic conditions.[1] |
| Adsorption to Vials or Tubing | Silanize glass vials or use polypropylene vials to minimize adsorption. Flush the LC system thoroughly to remove any adsorbed material. |
Issue 3: Chromatographic Peak Shape Issues
Poor peak shape (e.g., tailing, fronting, or splitting) for this compound can affect integration and, consequently, the accuracy of the results.
Possible Causes & Troubleshooting Steps:
| Cause | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the internal standard. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if performance does not improve. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition, pH, or additives to improve peak shape. |
| Isotope Effect | Deuterated standards can sometimes elute slightly earlier or later than the non-labeled analyte.[2][3] This is a known phenomenon and as long as the peak shape is good and integration is consistent, it may not be a problem. However, if it leads to co-elution with an interference, chromatographic optimization is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
-
Storage: It is recommended to store this compound at -20°C.[1]
-
Handling: Allow the product to warm to room temperature before opening. Prepare stock solutions in appropriate solvents and store them at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
Based on available data, this compound is soluble in the following solvents:
-
DMSO (Slightly)
-
Methanol (Slightly, with sonication)
-
Water (Slightly, with sonication)
For creating stock solutions, it is advisable to test solubility in small volumes first.
Q3: Can isotopic exchange (deuterium loss) occur with this compound?
Q4: My this compound peak is showing a small shoulder or a co-eluting peak. What could be the cause?
This could be due to the presence of unlabeled N-Desmethyl zopiclone as an impurity in the deuterated standard. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. It is important to check the certificate of analysis for the isotopic purity of the standard. If significant, you may need to source a higher purity standard or correct for the contribution of the unlabeled analyte.
Q5: How can I assess the stability of this compound in my analytical method?
To assess stability, you can perform the following experiments:
-
Bench-top stability: Analyze samples containing a known concentration of the internal standard after leaving them at room temperature for varying periods.
-
Autosampler stability: Keep samples in the autosampler for an extended period (e.g., 24-48 hours) and analyze them at different time points.
-
Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles before analysis.
-
Long-term stability: Analyze stored samples at various time points over an extended period.
A significant change in the internal standard response over time indicates instability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
-
This compound
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Appropriate solvent (e.g., Methanol, DMSO)
Procedure:
-
Accurately weigh a suitable amount of this compound.
-
Dissolve the weighed standard in a known volume of the chosen solvent in a volumetric flask to prepare the stock solution (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration for spiking into calibration standards and samples.
Protocol 2: Evaluation of Calibration Curve Linearity
Objective: To prepare and analyze a calibration curve to assess linearity.
Materials:
-
Analyte (N-Desmethyl zopiclone) stock solution
-
This compound working solution
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range for zopiclone and its metabolites is 0.5-150 ng/mL.[5]
-
Add a fixed concentration of the this compound working solution to each calibration standard and a blank sample.
-
Process the samples using your established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). An acceptable value is typically ≥ 0.99.
Visualizations
Caption: Troubleshooting workflow for common calibration curve issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of N-Desmethyl zopiclone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of zopiclone, with a focus on the performance of N-Desmethyl zopiclone-d8 as an internal standard against other commonly used alternatives. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data, directly impacting pharmacokinetic and toxicokinetic studies in drug development.
The Importance of a Suitable Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to improved precision and accuracy.[1] This guide presents a comparative analysis of validation parameters from studies utilizing a deuterated analog of zopiclone and other structurally similar compounds as internal standards.
Performance Comparison of Internal Standards
The following tables summarize the key performance parameters of bioanalytical methods validated for zopiclone analysis using different internal standards. This allows for an objective comparison of their suitability.
Table 1: Method using a Deuterated Internal Standard (S-Zopiclone-d8) *
| Validation Parameter | Performance Data |
| Internal Standard | S-Zopiclone-d8 |
| Linearity Range | 0.5 - 100 ng/mL |
| LLOQ | 0.500 ng/mL |
| Within-Run Precision (%RSD) | ≤ 20% at LLOQ, ≤ 15% at other levels |
| Between-Run Precision (%RSD) | Evaluated at 0.500, 1.500, 42.500 and 75.000 ng/mL |
| Within-Run Accuracy | 80-120% at LLOQ, 85-115% at other levels |
| Between-Run Accuracy | Evaluated at 0.500, 1.500, 42.500 and 75.000 ng/mL |
*Data is for S-Zopiclone-d8, a close structural analog of this compound, and is considered representative of the performance of a deuterated internal standard for zopiclone analysis.[2]
Table 2: Method using Metaxalone as an Internal Standard
| Validation Parameter | Performance Data |
| Internal Standard | Metaxalone |
| Linearity Range | 0.5 - 150 ng/mL (for zopiclone and N-desmethyl zopiclone) |
| LLOQ | 0.5 ng/mL |
| Intra-batch Precision (%RSD) | 3.0 - 14.7% |
| Inter-batch Precision (%RSD) | 3.0 - 14.7% |
| Intra-batch Accuracy | 89.5 - 109.1% |
| Inter-batch Accuracy | 89.5 - 109.1% |
| Recovery | ≥ 90% |
[3]
Table 3: Method using Moclobemide as an Internal Standard
| Validation Parameter | Performance Data |
| Internal Standard | Moclobemide |
| Linearity Range | 7.5 - 500 ng/mL |
| LLOQ | 7.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy | Within acceptable levels of confidence (<15%) |
| Recovery | 75.9% |
[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the key experiments cited in the comparison tables.
Method Using S-Zopiclone-d8 as Internal Standard[2]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Separation: Chiralpak IC-3, 0.46 cm I.D*15 cm L column with an isocratic mobile phase consisting of a mixture of Ammonia in Acetonitrile and Milli-Q Water.
-
Detection: API 4000 MS/MS in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Method Using Metaxalone as Internal Standard[3]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Separation: Symmetry shield RP8 column (150 mm x 4.6 mm i.d., 3.5 µm particle size) with an isocratic mobile phase.
-
Detection: Tandem mass spectrometry with a turbo ion spray interface.
Method Using Moclobemide as Internal Standard[4]
-
Sample Preparation: Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Chiralpak ADR-H column with a mobile phase of ethanol-methanol-acetonitrile (50:45:5, v/v/v) plus 0.025% diethylamine at a flow-rate of 1.0 mL/min.
-
Detection: Triple-quadrupole mass spectrometry (LC-MS/MS).
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.
Figure 1: A generalized workflow for bioanalytical method validation.
Signaling Pathway of Zopiclone (for context)
While not a direct part of the method validation, understanding the drug's mechanism of action provides context for its analysis. Zopiclone is a nonbenzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor.
Figure 2: Simplified signaling pathway of Zopiclone's hypnotic effect.
Conclusion
The data presented in this guide demonstrates that while various internal standards can be used for the bioanalytical quantification of zopiclone, the use of a deuterated internal standard like this compound (represented here by S-Zopiclone-d8) offers excellent performance, particularly in terms of achieving a low LLOQ, which is crucial for detailed pharmacokinetic studies. The choice of internal standard should be based on the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix. For methods requiring the highest level of precision and accuracy, a stable isotope-labeled internal standard is the recommended choice.
References
A Researcher's Guide to Internal Standards for Zopiclone Quantification: A Comparative Analysis
In the precise world of bioanalytical chemistry, the accuracy of quantitative analysis hinges on the careful selection of an internal standard (IS). For researchers quantifying the hypnotic agent zopiclone and its metabolites, a stable isotope-labeled (SIL) internal standard is the gold standard, offering superior accuracy by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of N-Desmethyl zopiclone-d8 and other commonly used internal standards, supported by published experimental data to inform your selection process.
This compound is a deuterium-labeled analog of a primary zopiclone metabolite.[1] Its structural similarity and mass shift make it an excellent choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it co-elutes with the analyte and experiences similar ionization effects, providing reliable quantification.[1]
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analytical behavior of the target analyte as closely as possible. While SILs like this compound and Zopiclone-d4 are often preferred, structurally analogous or unrelated compounds like Moclobemide and Metaxalone have also been validated for use. The following table summarizes the performance of various internal standards from published bioanalytical methods.
| Internal Standard | Analyte(s) | Matrix | Key Performance Data | Reference |
| This compound | Eszopiclone | Human Plasma | Accuracy: 98.7-103.1% Precision (CV%): ≤ 6.2% | [2] |
| Zopiclone-d4 | Zopiclone, Eszopiclone | Urine | Accuracy: 95.56-99.98% Precision (CV%): ≤ 3.05% | [3] |
| Moclobemide | Zopiclone & Metabolites | Rat Plasma | Accuracy: <15% deviation Precision (CV%): <15% Recovery: 75.9% | [4] |
| Metaxalone | Zopiclone & Metabolites | Human Plasma | Accuracy: 89.5-109.1% Precision (CV%): 3.0-14.7% Recovery: ≥ 90% | [2] |
Note: Performance data is method-specific and presented here for comparative purposes. Accuracy is often reported as the percent deviation from the nominal concentration, while precision is represented by the coefficient of variation (CV%).
Discussion
As illustrated in the data, stable isotope-labeled internal standards like this compound and Zopiclone-d4 consistently demonstrate high accuracy and precision. This is the expected outcome, as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and variations during the analytical process.
Structurally unrelated compounds , such as Moclobemide and Metaxalone, can also serve as effective internal standards when thoroughly validated. The data shows acceptable performance for these alternatives, although their recovery rates and chromatographic behavior may differ more significantly from zopiclone compared to SILs. The choice of a non-SIL IS often depends on factors like commercial availability, cost, and the absence of co-eluting interferences in the specific matrix being analyzed.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols used to generate the data in the comparison table.
Method 1: Quantification of Eszopiclone using this compound
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography:
-
Column: Chiral AGP, 100 x 4.0 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions: Eszopiclone: m/z 389.1 → 245.1; this compound: m/z 382.9 → 245.1.
-
Method 2: Quantification of Zopiclone using Zopiclone-d4
-
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Agilent 6470 series triple quadrupole LC/MS.[3]
-
Mode: MRM in positive ion mode.
-
Method 3: Quantification of Zopiclone using Moclobemide
-
Sample Preparation: Liquid-Liquid Extraction (LLE) with a mixture of dichloromethane and diethyl ether.
-
Chromatography:
-
Mass Spectrometry:
Method 4: Quantification of Zopiclone and Metabolites using Metaxalone
-
Sample Preparation: Solid Phase Extraction (SPE).[2]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
To better understand the role of an internal standard in a typical bioanalytical workflow, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: Bioanalytical workflow for zopiclone quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of zopiclone and its metabolites, this compound stands out as a premier choice, offering the inherent advantages of a stable isotope-labeled standard. The experimental data confirms that SILs provide excellent accuracy and precision. While other non-labeled standards like Moclobemide and Metaxalone can be successfully employed, they require rigorous validation to ensure they adequately control for analytical variability. Researchers should weigh the performance benefits of a SIL-IS against practical considerations such as cost and availability to select the most appropriate standard for their specific research needs.
References
- 1. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: N-Desmethyl Zopiclone-d8 Versus Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative bioanalysis of N-desmethyl zopiclone, the choice of internal standard is a critical decision. This guide provides an objective comparison between the isotopically labeled internal standard, N-Desmethyl zopiclone-d8, and commonly used structural analog internal standards. This comparison is supported by a review of published experimental data and established principles of bioanalytical method validation.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis. The two main types of internal standards employed are stable isotope-labeled (SIL) standards, such as this compound, and structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated standards like this compound are widely considered the gold standard for internal standards in LC-MS analysis.[1] By replacing some hydrogen atoms with deuterium, this compound is chemically almost identical to the analyte, N-desmethyl zopiclone. This near-identical physicochemical profile ensures that it co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows for highly effective compensation for variations during sample extraction, handling, and injection, leading to superior accuracy and precision.
The Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds with a chemical structure similar, but not identical, to the analyte. For the analysis of zopiclone and its metabolites, several structural analogs have been utilized, including moclobemide, metaxalone, and zaleplon.[2][3][4] While more readily available and often less expensive than their deuterated counterparts, their different chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. These differences can result in less effective compensation for analytical variability.
Quantitative Performance: A Comparative Overview
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | This compound (Expected Performance) | Moclobemide (Structural Analog)[2] | Metaxalone (Structural Analog)[3] | Zaleplon (Structural Analog)[4] |
| Analyte(s) | N-desmethyl zopiclone, Zopiclone | Zopiclone, N-desmethyl zopiclone, Zopiclone-N-oxide | Zopiclone, N-desmethyl zopiclone, Zopiclone-N-oxide | Zopiclone, N-desmethyl zopiclone |
| Recovery (%) | Expected to be very similar to N-desmethyl zopiclone | 61.6 - 56.9 (for N-desmethyl zopiclone enantiomers) | ≥ 90 (for all analytes and IS) | Not explicitly reported |
| Precision (%RSD) | Expected to be <15% (typically <5%) | Within acceptable limits (<15%) | 3.0 - 14.7 (inter- and intra-batch) | 3.2 - 7.5 (between-batch for desmethylzopiclone) |
| Accuracy (%) | Expected to be within 85-115% (typically 95-105%) | Within acceptable limits (<15% deviation) | 89.5 - 109.1 (inter- and intra-batch) | 101.6 - 104.8 (between-batch for desmethylzopiclone) |
| Matrix Effect | Expected to be effectively compensated | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Co-elution | Expected to co-elute with N-desmethyl zopiclone | Different retention time | Different retention time | Different retention time |
Note: The performance data for this compound is based on the established principles of stable isotope dilution techniques, as specific experimental data was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable chiral stationary phase column (e.g., Chiralpak) for enantioselective separation or a standard C18 column for achiral analysis.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualizations
Zopiclone Signaling Pathway
Zopiclone exerts its hypnotic and sedative effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6]
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of N-desmethyl zopiclone using an internal standard.
Logical Relationship: Choice of Internal Standard
The decision-making process for selecting an appropriate internal standard involves weighing the advantages and disadvantages of SIL and structural analog standards.
Conclusion
Based on the fundamental principles of bioanalytical chemistry and the available experimental data, This compound is the superior choice of internal standard for the accurate and precise quantification of N-desmethyl zopiclone. Its isotopic similarity to the analyte ensures the most effective compensation for analytical variability, particularly for matrix effects, which is a common challenge in bioanalysis.
While structural analog internal standards can provide acceptable results and may be a practical choice when a deuterated standard is unavailable or cost-prohibitive, they introduce a higher potential for analytical error due to differences in their physicochemical properties compared to the analyte. For researchers, scientists, and drug development professionals who require the highest quality data for pharmacokinetic studies, bioequivalence trials, and other regulated analyses, the use of this compound is strongly recommended.
References
- 1. lcms.cz [lcms.cz]
- 2. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
A Comparative Guide to Internal Standards for the Bioanalysis of N-Desmethyl Zopiclone
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of drug metabolites is paramount in pharmacokinetic and toxicokinetic studies. N-Desmethyl zopiclone, a primary metabolite of the hypnotic agent zopiclone, is a key analyte in such investigations. The choice of an appropriate internal standard (IS) is critical for achieving reliable results in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of N-Desmethyl zopiclone-d8 and other commonly used internal standards in the bioanalysis of N-Desmethyl zopiclone.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Ideally, a stable isotope-labeled (SIL) version of the analyte is the preferred internal standard in mass spectrometry-based bioanalysis. This compound, a deuterated analog of N-Desmethyl zopiclone, is designed for this purpose. The co-elution of the SIL IS with the analyte allows for effective compensation of matrix effects and variations in sample processing and instrument response, leading to superior accuracy and precision. While specific validation data for a method using this compound as an internal standard for the quantification of N-Desmethyl zopiclone is not extensively detailed in readily available literature, a study by Manconi et al. (2013) on the urinary metabolites of zopiclone utilized deuterated analogues for isotopic dilution, a technique that underscores the principle of using SIL IS for high accuracy.
Alternative Internal Standards: A Performance Comparison
In the absence of a readily available SIL IS or for other methodological considerations, structurally similar molecules have been successfully employed as internal standards for the quantification of N-Desmethyl zopiclone. This section details the performance of several such alternatives based on published validation data.
Data Presentation: Accuracy and Precision of Internal Standards
The following table summarizes the accuracy and precision data from validated bioanalytical methods for N-Desmethyl zopiclone using different internal standards.
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (%CV) | Reference |
| Metaxalone | N-Desmethyl zopiclone | Human Plasma | LC-MS/MS | Intra-batch: 91.3 - 108.6 Inter-batch: 94.2 - 105.4 | Intra-batch: 3.5 - 12.1 Inter-batch: 6.8 - 10.3 | Mistri et al., 2008 |
| Zaleplon | Desmethylzopiclone | Human Plasma | HPLC-Fluorescence | Between-batch: 101.6 - 104.8 | Between-batch: 3.2 - 7.5 | Nirogi et al., 2006 |
| Moclobemide | N-Desmethyl zopiclone enantiomers | Rat Plasma | LC-MS/MS | Within acceptable limits (<15%) | Within acceptable limits (<15%) | de Castro et al., 2007 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the summarized experimental protocols for the methods cited in this guide.
Method 1: LC-MS/MS with Metaxalone as Internal Standard (Mistri et al., 2008)
-
Sample Preparation: Solid Phase Extraction (SPE) of human plasma.
-
Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Instrument: Not specified in the abstract.
-
Ionization Mode: Not specified in the abstract.
-
Transitions: Not specified in the abstract.
-
Method 2: HPLC-Fluorescence with Zaleplon as Internal Standard (Nirogi et al., 2006)
-
Sample Preparation: Liquid-Liquid Extraction (LLE) of human plasma.
-
Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Detection: Fluorescence detector.
Method 3: Enantioselective LC-MS/MS with Moclobemide as Internal Standard (de Castro et al., 2007)
-
Sample Preparation: Liquid-Liquid Extraction (LLE) of rat plasma.
-
Chromatography:
-
Column: Chiral stationary phase.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Instrument: Not specified in the abstract.
-
Ionization Mode: Not specified in the abstract.
-
Transitions: Not specified in the abstract.
-
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. For the quantification of N-Desmethyl zopiclone, the use of its stable isotope-labeled counterpart, this compound, is theoretically the most sound approach to ensure the highest level of accuracy and precision by effectively mitigating matrix effects. However, the presented data demonstrates that alternative, structurally similar internal standards such as Metaxalone, zaleplon, and moclobemide can also yield acceptable performance in validated methods.
Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and precision, the availability and cost of the internal standard, and the complexity of the biological matrix when making their selection. The detailed experimental protocols and comparative data in this guide are intended to aid in this decision-making process and to facilitate the development of reliable bioanalytical methods for N-Desmethyl zopiclone.
A Comparative Guide to the Quantification of Zopiclone and N-Desmethyl Zopiclone Using LC-MS/MS with N-Desmethyl zopiclone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of the hypnotic agent zopiclone and its primary metabolite, N-desmethyl zopiclone. The focus is on assay linearity and quantification range, with particular reference to the use of N-Desmethyl zopiclone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1]
Performance Comparison: Linearity and Range
The accurate quantification of zopiclone and N-desmethyl zopiclone is critical for pharmacokinetic, bioequivalence, and toxicological studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity. A key performance characteristic of any quantitative assay is its linear dynamic range, defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The table below summarizes the linearity and quantification ranges from several published methods.
| Analyte(s) | Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Matrix |
| Zopiclone, N-desmethyl zopiclone, Zopiclone-N-oxide | HPLC-ESI-MS/MS | Metaxalone | 0.5 - 150 | 0.5 | 150 | Human Plasma |
| Zopiclone and its metabolites (enantioselective) | LC-MS/MS | Moclobemide | 7.5 - 500 | 7.5 | 500 | Rat Plasma |
| Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide, 2-Amino-5-chloropyridine | LC-MS/MS | Not Specified | Up to 3000 | Not Specified | 3000 | Urine |
| Zopiclone | LC-MS/MS | Not Specified | 1 - 200 | Not Specified | 200 | Urine |
| Eszopiclone | LC-MS/MS | Paroxetine | 0.1 - 120 | 0.1 | 120 | Human Plasma |
Featured Experimental Protocol: LC-MS/MS Quantification of Zopiclone and N-Desmethyl Zopiclone in Human Plasma
This section details a representative experimental protocol for the simultaneous determination of zopiclone and N-desmethyl zopiclone in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 25 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Liquid Chromatography
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zopiclone: m/z 389.1 → 245.1
-
N-Desmethyl zopiclone: m/z 307.1 → 245.1
-
This compound (IS): m/z 315.1 → 253.1
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.
Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of zopiclone and N-desmethyl zopiclone.
Caption: Bioanalytical workflow for zopiclone and N-desmethyl zopiclone quantification.
Alternative Methodologies
While LC-MS/MS is the gold standard, other techniques have been employed for the analysis of zopiclone and its metabolites. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity but often requires derivatization of the analytes to improve their volatility and thermal stability.[2]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective alternative for the quantification of zopiclone and its impurities, particularly in pharmaceutical dosage forms.[3]
-
Spectrophotometry: UV-Vis spectrophotometric methods have been developed for the determination of zopiclone and its degradation products. These methods are generally less sensitive and specific than chromatographic techniques.[4]
-
Electrochemical Methods: Research has explored the use of electrochemical sensors for the detection of zopiclone, which could offer portable and rapid screening solutions.[5]
The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. For regulated bioanalysis in drug development, LC-MS/MS remains the method of choice due to its superior performance characteristics.
References
- 1. veeprho.com [veeprho.com]
- 2. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of zopiclone and its impurity by four different spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Desmethyl Zopiclone-d8: Enhancing Specificity and Selectivity in Complex Bioanalysis
The accurate quantification of therapeutic drugs and their metabolites in complex biological matrices is paramount for researchers, scientists, and drug development professionals. In the analysis of the hypnotic agent zopiclone, the use of a deuterated internal standard, specifically N-Desmethyl zopiclone-d8, has emerged as a critical tool for ensuring the specificity and selectivity of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled analog of the primary metabolite of zopiclone provides a robust internal standard that closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the overall accuracy and precision of the results.[1]
This guide provides a comparative overview of analytical methodologies for zopiclone and its metabolites, highlighting the advantages of employing this compound as an internal standard. We present supporting experimental data from various studies, detail experimental protocols, and offer a visual representation of a typical analytical workflow.
Comparative Analysis of Analytical Methods
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry. For the analysis of zopiclone and its major metabolites, N-desmethylzopiclone and zopiclone-N-oxide, various analytical methods have been developed. The following tables summarize the performance characteristics of different LC-MS/MS methods, with a focus on those utilizing deuterated internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for Zopiclone and Metabolites
| Analyte(s) | Internal Standard | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Reference |
| Zopiclone, N-Desmethyl zopiclone, Zopiclone-N-oxide | Metaxalone | Human Plasma | 0.5 (Zopiclone, N-Desmethyl zopiclone), 1 (Zopiclone-N-oxide) | 0.5-150 (Zopiclone, N-Desmethyl zopiclone), 1-150 (Zopiclone-N-oxide) | 89.5-109.1 | 3.0-14.7 | ≥ 90 | [2] |
| (S)-Zopiclone, (R)-Zopiclone | (S)-Zopiclone-d8 | Human Plasma | 0.500 | Not Specified | 84.19-102.99 | < 9 | Not Specified | [3] |
| Zopiclone, Eszopiclone, Zolpidem | Zopiclone-d4, Zolpidem-d6 | Urine | 1 | 1-200 | 95.56-101.25 | < 3.29 | Not Specified | [4] |
Table 2: Comparison of Different Internal Standards in Z-Drug Analysis
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Deuterated Analog (e.g., this compound, Zopiclone-d4) | Co-elutes with the analyte, effectively compensates for matrix effects and variability in ionization. High specificity. | Higher cost of synthesis. | Gold standard for quantitative bioanalysis by LC-MS/MS. |
| Structural Analog (e.g., Metaxalone, Moclobemide) | More readily available and less expensive than deuterated standards. | May not have identical extraction recovery or ionization efficiency as the analyte, leading to less accurate correction for matrix effects. | Used when a deuterated standard is unavailable. |
| No Internal Standard | Simplest approach. | Highly susceptible to matrix effects, leading to poor accuracy and precision. Not recommended for quantitative bioanalysis in complex matrices. | Qualitative screening or semi-quantitative analysis. |
Experimental Protocols
A robust and reliable analytical method is essential for accurate quantification. Below is a detailed, synthesized protocol for the analysis of zopiclone and its metabolites in human plasma using solid-phase extraction (SPE) and LC-MS/MS with a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for zopiclone, N-desmethylzopiclone, zopiclone-N-oxide, and the deuterated internal standard. For example:
-
Zopiclone: m/z 389 -> 244
-
N-Desmethylzopiclone: m/z 375 -> 244
-
Zopiclone-N-oxide: m/z 405 -> 304
-
This compound: m/z 383 -> 252
-
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental workflow for the analysis of zopiclone and its metabolites.
Signaling Pathways and Logical Relationships
The metabolism of zopiclone primarily involves oxidation and demethylation, leading to the formation of zopiclone-N-oxide and N-desmethylzopiclone, respectively. The use of this compound as an internal standard is logically sound as it is a deuterated version of one of the main metabolites, ensuring its chemical and physical properties closely resemble the analytes of interest.
References
- 1. veeprho.com [veeprho.com]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Methodologies: A Comparative Guide to Deuterated Internal Standards for N-Desmethyl Zopiclone Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of zopiclone and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards, such as N-Desmethyl zopiclone-d8, against structural analog alternatives, supported by a synthesis of published experimental data. It further outlines the key regulatory expectations and provides detailed experimental protocols to ensure robust and reliable bioanalytical method development.
The accurate quantification of drug metabolites like N-Desmethyl zopiclone is paramount in pharmacokinetic and toxicokinetic studies. The use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.
The Superiority of Deuterated Internal Standards: A Regulatory and Scientific Consensus
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of SIL internal standards.[1] The fundamental advantage of a deuterated IS, such as this compound, lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, providing a more accurate and precise correction for experimental variability.
In contrast, structural analogs, while often more readily available and less expensive, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inadequate compensation for matrix effects and other sources of analytical error, potentially compromising the integrity of the study data.
Performance Comparison: Deuterated vs. Analog Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for the quantification of zopiclone and its metabolite, N-Desmethyl zopiclone, using either deuterated internal standards or structural analogs. The data is compiled from various published studies.
Table 1: Method Performance with Deuterated Internal Standards
| Analyte(s) | Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| S-Zopiclone & R-Zopiclone | S-Zopiclone-d8 | 0.5 | 0.5 - 100 | Within ±15% | <15% | [2] |
| Zopiclone | Zopiclone-d4 | 1 - 200 (in urine) | 1 - 200 | 95.56 - 99.98 | <3.05% |
Table 2: Method Performance with Structural Analog Internal Standards
| Analyte(s) | Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Zopiclone & N-Desmethyl zopiclone | Metaxalone | 0.5 | 0.5 - 150 | 89.5 - 109.1 | 3.0 - 14.7 | [3] |
| Zopiclone & N-Desmethyl zopiclone | Zaleplon | 3 (Zopiclone), 6 (N-Desmethyl zopiclone) | 3 - 300 (Zopiclone), 6 - 500 (N-Desmethyl zopiclone) | 99.4 - 111.5 (Zopiclone), 101.6 - 104.8 (N-Desmethyl zopiclone) | 1.7 - 4.2 (Zopiclone), 3.2 - 7.5 (N-Desmethyl zopiclone) | [4] |
| Zopiclone & its metabolites | Moclobemide | 7.5 | 7.5 - 500 | Within ±15% | <15% |
While a direct head-to-head comparison for this compound was not found in the reviewed literature, the data consistently demonstrates that methods employing deuterated internal standards can achieve very low limits of quantification (LLOQ) and excellent precision. The use of a SIL-IS that co-elutes with the analyte is particularly effective at mitigating matrix effects, which is a significant source of variability in bioanalysis.
Experimental Protocols
The following is a generalized, yet detailed, protocol for the quantification of zopiclone and N-desmethyl zopiclone in human plasma using a deuterated internal standard, synthesized from common practices in the cited literature.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of zopiclone, N-desmethyl zopiclone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the zopiclone and N-desmethyl zopiclone stock solutions in methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, quality control sample, or unknown), add 25 µL of the internal standard working solution (50 ng/mL this compound).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Zopiclone: To be determined based on instrument optimization (e.g., m/z 389 -> 244).
-
N-Desmethyl zopiclone: To be determined based on instrument optimization (e.g., m/z 321 -> 244).
-
This compound: To be determined based on instrument optimization (e.g., m/z 329 -> 252).
-
Mandatory Visualizations
Caption: Bioanalytical workflow for N-Desmethyl zopiclone.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of N-Desmethyl zopiclone-d8 in Bioanalytical Methods
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and toxicological analysis, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of method accuracy and robustness. This guide provides a comparative performance evaluation of N-Desmethyl zopiclone-d8 as an internal standard in the analysis of zopiclone and its metabolites, juxtaposed with other commonly employed internal standards. The information presented herein is based on a comprehensive review of published analytical method validation studies.
Executive Summary
Deuterated analogs, such as this compound and zopiclone-d4, are frequently favored as internal standards in mass spectrometric assays for zopiclone and its metabolites. Their structural and physicochemical similarity to the analyte ensures they co-elute and experience similar ionization effects, leading to effective compensation for matrix effects and variability in sample processing. This guide presents a detailed comparison of the performance characteristics of deuterated zopiclone analogs with other internal standards like Moclobemide and Metaxalone, providing researchers with the necessary data to make informed decisions for their analytical needs.
Comparative Performance of Internal Standards
The selection of an internal standard is a critical step in the development of robust quantitative bioanalytical methods. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterated analogs of the analyte are often considered the gold standard for mass spectrometry-based assays due to their similar extraction recovery, chromatographic retention, and ionization response.
Below is a summary of performance data for various internal standards used in the analysis of zopiclone and its metabolites, extracted from published literature.
| Internal Standard | Analyte(s) | Matrix | Method | Recovery (%) | Accuracy (%) | Precision (% CV) | Linearity (ng/mL) | Reference |
| Zopiclone-d4 | Zopiclone, Zolpidem, Zaleplon | Urine | LC-MS/MS | Not Reported | Within ±5% | < 3% | 1–200 | [1] |
| S-Zopiclone-d8 | S-Zopiclone, R-Zopiclone | Human Plasma | LC-MS/MS | Not Reported | 80–120% | ≤ 20% | 0.5 - Not Specified | [2] |
| Moclobemide | Zopiclone & metabolites | Rat Plasma | LC-MS/MS | 75.9 | Within acceptable levels | < 15% | 7.5–500 | [3][4] |
| Metaxalone | Zopiclone & metabolites | Human Plasma | HPLC-ESI-MS/MS | ≥ 90 | 89.5–109.1 | 3.0–14.7 | 0.5–150 | [5] |
| Closely related structural analogue | Zopiclone enantiomers | Plasma | HPLC | Not Reported | Within ±11.6% | < 10% (12.0-14.3% at LLOQ) | 1.0–250 | [6] |
Experimental Methodologies
The data presented in this guide is derived from various validated analytical methods. The following sections provide an overview of the typical experimental protocols employed in these studies.
Sample Preparation: Solid Phase Extraction (SPE)
A common technique for extracting zopiclone and its metabolites from biological matrices is Solid Phase Extraction.
-
Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with methanol followed by water.
-
Loading: The biological sample (e.g., plasma, urine), often pre-treated with a buffer and the internal standard, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interferences.
-
Elution: The analytes and the internal standard are eluted with a stronger organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
Chromatographic Separation: Liquid Chromatography
Liquid chromatography is employed to separate the analytes from each other and from matrix components before detection.
-
Column: A C18 or chiral column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate, formic acid) is common.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Gradient/Isocratic: Both gradient and isocratic elution methods have been successfully used.
Detection: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a highly sensitive and selective detection technique used for the quantification of drugs and their metabolites.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalysis.
Caption: Simplified metabolic pathway of Zopiclone.
Conclusion
Based on the available data, deuterated internal standards, including this compound and its analogs, demonstrate excellent performance in the quantitative analysis of zopiclone and its metabolites. Their ability to closely track the analyte through extraction and ionization processes makes them a superior choice for minimizing analytical variability and ensuring the highest data quality. While other internal standards like Moclobemide and Metaxalone have been used successfully, the inherent advantages of stable isotope-labeled standards in mass spectrometric methods are well-established. For researchers aiming for the most accurate and precise quantification, the use of a deuterated analog like this compound is highly recommended.
References
- 1. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a high-performance liquid chromatographic method for the enantiospecific quantitation of zopiclone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Desmethyl zopiclone-d8: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like N-Desmethyl zopiclone-d8 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this deuterated metabolite, ensuring the protection of personnel and the environment.
Hazard Identification and Safety Precautions
N-Desmethyl zopiclone, the non-deuterated parent compound of this compound, is classified with several hazards that must be considered before handling and disposal. The hydrochloride salt of N-Desmethyl zopiclone is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention.[1]
-
Dust Formation: Avoid creating dust when handling the solid form of the compound.[1]
Step-by-Step Disposal Procedure
The primary goal for the disposal of this compound is to prevent its release into the environment and to ensure the safety of personnel. The following procedure should be followed:
-
Containment: Carefully sweep up any solid waste of this compound. During this process, it is crucial to avoid creating dust.[1] A soft brush and dustpan or a dedicated laboratory vacuum with a HEPA filter can be used.
-
Collection: Place the collected material into a suitable, clearly labeled, and closed container for chemical waste.[1] The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the compound. Use a suitable solvent or cleaning agent as recommended by your institution's safety protocols for chemical waste.
-
Waste Stream Management: The sealed container with this compound waste must be disposed of through an approved chemical waste management service. Do not mix with general laboratory trash or pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Documentation: Maintain accurate records of the disposal, including the quantity of the compound, the date of disposal, and the method used.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
